VU0364572 TFA
描述
属性
IUPAC Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQJTFXOBPBLZ-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VU0364572 TFA: A Technical Guide to its M1 Muscarinic Receptor Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 trifluoroacetate (TFA) is a potent and selective agonist for the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides an in-depth analysis of the M1 receptor selectivity of VU0364572, detailing its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The compound exhibits a remarkable functional selectivity for the M1 receptor subtype over M2-M5, primarily activating downstream signaling pathways through a unique bitopic binding mode. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
M1 Receptor Selectivity and Potency
VU0364572 demonstrates high functional selectivity for the human M1 muscarinic acetylcholine receptor. In functional assays, it acts as a potent agonist at the M1 receptor while displaying significantly lower to negligible activity at the M2, M3, M4, and M5 receptor subtypes.
Quantitative Analysis of Functional Selectivity
The following table summarizes the potency (EC50) of VU0364572 at the human M1-M5 muscarinic receptors as determined by calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective receptor subtypes.
| Receptor Subtype | VU0364572 EC50 (µM) | Reference |
| M1 | 0.11 | [1] |
| M2 | > 30 | [1] |
| M3 | > 30 | [1] |
| M4 | > 30 | [1] |
| M5 | > 30 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action: A Bitopic Ligand
VU0364572 is characterized as a bitopic ligand, meaning it interacts with both the orthosteric binding site (the binding site of the endogenous ligand, acetylcholine) and an allosteric binding site on the M1 receptor. This dual interaction is thought to contribute to its high selectivity and unique signaling profile.
At lower concentrations, VU0364572 is believed to primarily engage an allosteric site, positively modulating the receptor's response to acetylcholine. However, at higher concentrations, it can also directly bind to and activate the receptor through the orthosteric site. Evidence for this bitopic binding includes its ability to completely displace the binding of the orthosteric radioligand [3H]-N-methylscopolamine ([3H]-NMS) from all five muscarinic receptor subtypes at high concentrations, a characteristic of orthosteric ligands. Furthermore, VU0364572 has been shown to slow the dissociation rate of [3H]-NMS from the M1 receptor, a hallmark of allosteric interaction.
Signaling Pathways
Activation of the M1 receptor by VU0364572 initiates downstream signaling cascades, primarily through the Gq/11 G-protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Notably, VU0364572 does not appear to engage the β-arrestin signaling pathway, suggesting a biased agonism that may have therapeutic advantages.
References
What is the function of VU0364572 TFA?
An In-depth Technical Guide to VU0364572 TFA: A Selective M1 Muscarinic Receptor Agonist
Introduction
VU0364572 trifluoroacetate (TFA) is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] As a central nervous system (CNS) penetrant and orally active compound, VU0364572 has garnered significant interest within the research community, particularly for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the function, pharmacology, and experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
VU0364572 functions as a positive allosteric modulator and agonist (ago-PAM) at the M1 mAChR. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, VU0364572 binds to a distinct, allosteric site on the receptor. This binding modulates the receptor's conformation, leading to its activation. A key characteristic of VU0364572 is its biased signaling. It potentiates Gαq/11-mediated signaling pathways, leading to downstream effects such as calcium mobilization and ERK1/2 phosphorylation, while having minimal to no effect on the recruitment of β-arrestin.[3] This biased agonism is a significant feature, as it may contribute to a more favorable therapeutic profile by avoiding receptor desensitization often associated with β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro potency and in vivo efficacy.
Table 1: In Vitro Pharmacology of VU0364572
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 0.11 µM | CHO cells expressing human M1 mAChR | Calcium Mobilization | [1] |
Table 2: In Vivo Effects of VU0364572 in 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Details | Outcome Measure | Result | Brain Region | Reference |
| 10 mg/kg/day via drinking water for 4 months | Soluble Aβ40 | No significant change | Cortex | [2] |
| Insoluble Aβ40 | ↓ 38.9% | Cortex | [2] | |
| Insoluble Aβ40 | ↓ 43.3% | Hippocampus | [2] | |
| Soluble Aβ42 | ↓ 34.2% | Cortex | [2] | |
| Soluble Aβ42 | Trend towards decrease (23.4%) | Hippocampus | [2] | |
| Oligomeric Aβ | ↓ 20.1% | Cortex | [2] | |
| Memory Performance (Morris Water Maze) | Prevention of memory impairment | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of VU0364572 in activating the M1 mAChR.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.
-
After loading, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
VU0364572 is added at various concentrations.
-
Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time.
-
The peak fluorescence response at each concentration is used to generate a dose-response curve and calculate the EC50 value.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the ability of VU0364572 to induce β-arrestin recruitment to the M1 mAChR.
-
Cell Line: PathHunter Express hM1 CHO cells (DiscoverX).
-
Methodology:
-
Cells are plated in 96-well plates.
-
On the following day, cells are treated with varying concentrations of VU0364572 or a control agonist (e.g., carbachol).
-
The plates are incubated at 37°C for 90 minutes.
-
A substrate is added to each well.
-
Luminescence, indicative of β-arrestin recruitment, is measured using a luminometer.
-
In Vivo Study in 5XFAD Mouse Model
-
Objective: To evaluate the long-term effects of VU0364572 on amyloid pathology and memory in a mouse model of Alzheimer's disease.
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque formation.
-
Dosing Regimen:
-
VU0364572 is administered in the drinking water at a concentration calculated to deliver approximately 10 mg/kg/day.
-
Treatment is initiated in 2-month-old mice (prior to significant plaque pathology) and continued for 4 months.
-
-
Behavioral Testing (Morris Water Maze):
-
Following the 4-month treatment period, mice undergo Morris water maze testing to assess spatial learning and memory.
-
The test involves training the mice to find a hidden platform in a pool of water, followed by a probe trial where the platform is removed to assess memory retention.
-
-
Biochemical Analysis (ELISA for Aβ levels):
-
After behavioral testing, mice are euthanized, and brains are harvested.
-
The cortex and hippocampus are dissected and homogenized.
-
Soluble and insoluble protein fractions are prepared.
-
Enzyme-linked immunosorbent assays (ELISAs) are performed to quantify the levels of soluble and insoluble Aβ40 and Aβ42, as well as oligomeric Aβ.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by VU0364572 and the experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of VU0364572 at the M1 muscarinic receptor.
Caption: Experimental workflow for the in vivo evaluation of VU0364572.
Conclusion
This compound is a potent and selective M1 muscarinic receptor allosteric agonist with a distinct biased signaling profile. Its ability to activate M1 receptor-mediated signaling without engaging β-arrestin pathways, coupled with its demonstrated efficacy in reducing amyloid pathology and preventing memory deficits in a preclinical model of Alzheimer's disease, makes it a valuable tool for neuroscience research and a promising lead compound for the development of novel therapeutics for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU0364572 TFA: A Selective M1 Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for VU0364572 TFA, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug discovery.
Core Compound Details: this compound
This compound is the trifluoroacetate salt of VU0364572, a potent and selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR). Its pro-cognitive effects and potential neuroprotective properties have made it a significant tool compound in the study of neurological disorders such as Alzheimer's disease.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
| Molecular Formula | C₂₃H₃₂F₃N₃O₅ |
| Molecular Weight | 487.5 g/mol [1] |
| CAS Number | 1240514-89-9[2] |
| Appearance | Crystalline Solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol[3] |
| Synonyms | VU0364572 (TFA), this compound salt |
Biological Activity and Mechanism of Action
VU0364572 acts as a selective allosteric agonist at the M1 muscarinic acetylcholine receptor, with a reported EC₅₀ of 0.11 μM.[2][4] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, often leading to greater subtype selectivity.
Activation of the M1 receptor by VU0364572 initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the phosphorylation of downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), the voltage-gated potassium channel subunit KCNQ2, the NMDA receptor subunit NR1, and the myristoylated alanine-rich C-kinase substrate (MARCKS).[2]
Signaling Pathway Diagram
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of VU0364572
While a detailed, step-by-step synthesis protocol is not publicly available in a single comprehensive document, the synthesis of VU0364572 has been reported to be conducted at the Vanderbilt Center for Neuroscience Drug Discovery. The key publication describing its development is found in Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6451-5. Researchers seeking to synthesize this compound should refer to this publication for the original synthetic route and characterization data.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1 cells)
-
96-well or 384-well black, clear-bottom microplates
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Carbachol)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed CHO-M1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Add Fluo-4 AM solution to each well and incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Compound Addition: After establishing a stable baseline fluorescence, inject the compound dilutions into the wells.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2 as a downstream marker of M1 receptor activation.
Materials:
-
CHO-M1 cells
-
6-well or 12-well tissue culture plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate CHO-M1 cells and grow to ~80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2. To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody. The ratio of phospho-ERK1/2 to total-ERK1/2 represents the level of ERK1/2 activation.
Experimental Workflow Diagram
References
- 1. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: CNS Penetrance and Bioavailability of VU0364572 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 TFA is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor, a key target in the central nervous system (CNS) for the symptomatic and potentially disease-modifying treatment of neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. A critical aspect of its therapeutic potential lies in its ability to be administered orally and effectively cross the blood-brain barrier to engage its target. This technical guide provides a comprehensive overview of the CNS penetrance and bioavailability of this compound, based on pivotal preclinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of VU0364572, highlighting its oral bioavailability and CNS penetration in rats. This data is extracted from the foundational study by Lebois et al. (2011) which first described the compound.
Table 1: Oral Bioavailability of VU0364572 in Rats [1]
| Parameter | Value |
| Dosing Route | Oral (p.o.) |
| Dose | 3 mg/kg |
| Bioavailability (F%) | 49% |
| Cmax (ng/mL) | 163 |
| Tmax (h) | 0.25 |
| AUC (0-8h) (ng·h/mL) | 269 |
Table 2: CNS Penetrance of VU0364572 in Rats [1]
| Parameter | Value |
| Dosing Route | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg |
| Brain Concentration (1h) | 219 ng/g |
| Plasma Concentration (1h) | 290 ng/mL |
| Brain/Plasma Ratio | 0.76 |
Experimental Protocols
The quantitative data presented above were generated from the following experimental methodologies as detailed in Lebois et al., 2011.[1]
Pharmacokinetic Analysis in Rats
Oral Bioavailability Study: Male Sprague-Dawley rats (250-300 g) were fasted overnight prior to the administration of VU0364572. The compound was formulated in a vehicle of 2% DMSO and 20% Captisol® in water. A single oral gavage dose of 3 mg/kg was administered. Blood samples (approximately 0.3 mL) were collected from the jugular vein at various time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation and stored at -80°C until analysis. For the determination of absolute bioavailability, a separate cohort of rats received a 1 mg/kg intravenous (i.v.) dose of VU0364572.
CNS Penetrance Study: Male Sprague-Dawley rats (250-300 g) received a single intraperitoneal (i.p.) injection of VU0364572 at a dose of 10 mg/kg, formulated in the same vehicle as the oral study. At 1-hour post-dose, animals were euthanized, and trunk blood was collected. Brains were rapidly excised, rinsed with cold saline, and homogenized. Both plasma and brain homogenate samples were stored at -80°C pending analysis.
Sample Analysis: The concentrations of VU0364572 in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
VU0364572 acts as an agonist at the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), initiating a cascade of intracellular signaling events crucial for neuronal function.
Caption: M1 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the general workflow for determining the in vivo pharmacokinetic properties of a compound like VU0364572.
References
The Discovery and Development of VU0364572: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR), a key target in the central nervous system for the treatment of cognitive deficits associated with neurological disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of VU0364572. It details the experimental protocols for key in vitro and in vivo assays that have elucidated its mechanism of action and therapeutic potential. Quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized through detailed diagrams.
Introduction
The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive functions, including learning and memory.[1] Selective activation of this receptor has been a long-standing goal for the development of therapeutics for Alzheimer's disease and schizophrenia.[1] However, the high degree of homology in the orthosteric binding site across muscarinic receptor subtypes has posed a significant challenge in developing selective agonists.[2] The discovery of allosteric modulators, which bind to a topographically distinct site, has provided a promising strategy to achieve subtype selectivity.[2] VU0364572 emerged from a research program aimed at developing selective M1 allosteric agonists with good oral bioavailability and central nervous system (CNS) penetration.[3]
Chemical Synthesis
The chemical synthesis of VU0364572, systematically named (R)-ethyl 3-(2-methylbenzamido)-[1,4'-bipiperidine]-1'-carboxylate, was performed at the Vanderbilt Center for Neuroscience Drug Discovery.[1]
While a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature, the key starting materials and general synthetic strategies can be inferred from related compounds and the compound's chemical structure.
Pharmacological Profile
VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
The potency of VU0364572 was determined in cell-based assays measuring calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
| Parameter | Value | Assay | Cell Line |
| EC50 | 0.11 μM[3] | Calcium Mobilization | CHO-hM1 |
VU0364572 exhibits high selectivity for the M1 receptor over other muscarinic receptor subtypes and a panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters.[1]
Mechanism of Action
VU0364572 acts as an allosteric agonist, meaning it binds to a site on the M1 receptor that is different from the binding site of the endogenous ligand, acetylcholine. This allosteric binding modulates the receptor's function, leading to its activation. Further studies have revealed that VU0364572 possesses a "bitopic" binding mode, interacting with both the allosteric and the orthosteric sites of the M1 receptor.[4]
M1 Receptor Signaling Pathway Activated by VU0364572.
Key Experimental Protocols
Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of VU0364572 in activating the M1 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: Serial dilutions of VU0364572 are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 value.[1]
Experimental Workflow for the Calcium Mobilization Assay.
ERK1/2 Phosphorylation Assay
This assay assesses the ability of VU0364572 to activate downstream signaling pathways of the M1 receptor.
Methodology:
-
Cell Culture and Plating: CHO-hM1 cells are plated in 96-well plates and serum-starved.
-
Compound Treatment: Cells are treated with various concentrations of VU0364572 for a specific duration (e.g., 5 minutes).
-
Cell Lysis: Cells are lysed to release intracellular proteins.
-
ELISA: A sandwich ELISA is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Signal Detection: The signal is detected using a plate reader.
-
Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated and plotted against the compound concentration.[1]
In Vivo Efficacy in a 5XFAD Mouse Model of Alzheimer's Disease
This study evaluates the neuroprotective and cognitive-enhancing effects of VU0364572 in a relevant animal model.
Methodology:
-
Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits, are used.
-
Drug Administration: VU0364572 is administered orally to the mice over a chronic period (e.g., 4 months).[3]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: After the treatment period, brain tissue is collected and analyzed for levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) using ELISA.
-
Immunohistochemistry: Brain sections are stained to visualize amyloid plaque deposition.
In Vivo Pharmacokinetics and Brain Penetration
VU0364572 was developed to have favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.
| Parameter | Value | Species | Route |
| Half-life (t1/2) | 45 minutes[3] | Mouse | Oral |
| CNS Penetrant | Yes[3] | - | - |
Therapeutic Potential and Future Directions
The preclinical data for VU0364572 demonstrate its potential as a disease-modifying and symptomatic treatment for Alzheimer's disease. Its ability to reduce Aβ pathology and improve cognitive function in a transgenic mouse model is highly promising.[5] The allosteric mechanism of action offers a significant advantage in terms of subtype selectivity, potentially reducing the side effects associated with non-selective muscarinic agonists.
Logical Flow of the Discovery and Development of VU0364572.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of VU0364572. Clinical trials will be necessary to translate these promising preclinical findings into a viable therapeutic for patients with Alzheimer's disease and other cognitive disorders.
Conclusion
VU0364572 represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique allosteric and bitopic mechanism of action, coupled with its favorable pharmacokinetic and pharmacodynamic properties, makes it a valuable tool for studying M1 receptor pharmacology and a promising candidate for further clinical development. This technical guide provides a comprehensive summary of the core data and methodologies that have defined the discovery and development of this important compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: VU0364572 TFA Binding Affinity for the M1 Receptor
This technical guide provides a comprehensive overview of the binding characteristics and functional activity of VU0364572 TFA, a selective allosteric agonist for the M1 muscarinic acetylcholine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Presentation
The following table summarizes the key quantitative data for VU0364572's interaction with the M1 receptor.
| Parameter | Value | Species | Assay Type | Notes | Reference |
| EC50 | 0.11 µM | Not Specified | Functional Assay | Selective allosteric agonist of the M1 muscarinic receptor. | [1][2] |
| Functional Activity | Agonist | Human | Calcium Mobilization | Induces calcium release in hM1-CHO cells. | [3] |
| Functional Activity | Agonist | Human | ERK1/2 Phosphorylation | Induces ERK phosphorylation in hM1-CHO cells. | [3] |
| β-arrestin Recruitment | No significant effect | Human | PathHunter Assay | Little to no effect on β-arrestin recruitment, suggesting biased agonism. | [3] |
| Binding Mode | Allosteric and Bitopic | Rat | Radioligand Displacement | Appears to act at an allosteric site, but can displace orthosteric ligands at high concentrations. | [4] |
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[5][6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[5][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8][9] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9] These signaling events lead to a variety of cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
Unraveling the Pharmacokinetic Profile of VU0364572 TFA in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of VU0364572 trifluoroacetate (TFA), a selective M1 muscarinic acetylcholine receptor agonist, in rodent models. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant workflows.
Pharmacokinetic Parameters
The oral bioavailability of VU0364572 has been documented in rats, and the compound is known to be central nervous system (CNS) penetrant.[1] In mice, VU0364572 has a reported half-life of 45 minutes.[1]
A chronic oral dosing study in 5XFAD transgenic Alzheimer's mice involved administering approximately 10 mg/kg/day of VU0364572 in the drinking water for four months.[1][2]
| Parameter | Species | Value | Route of Administration | Dosage | Source |
| Half-life (t½) | Mouse | 45 minutes | Not Specified | Not Specified | [1] |
| Bioavailability | Rat | Orally bioavailable | Oral | Not Specified | [1] |
| CNS Penetration | Rodents | CNS penetrant | Not Specified | Not Specified | [1] |
| Chronic Dosing | Mouse | ~10 mg/kg/day | Oral (in drinking water) | 0.075 mg/mL in water | [2] |
Experimental Protocols
This section outlines the methodologies employed in key rodent studies investigating the pharmacokinetics of VU0364572 TFA.
Chronic Oral Administration in Mice
This protocol was utilized in a long-term study with 5XFAD transgenic mice, a model for Alzheimer's disease.
-
Objective: To assess the long-term effects of VU0364572 on Alzheimer's disease pathology.
-
Animal Model: 5XFAD transgenic mice.
-
Dosing Regimen:
-
Sample Collection:
-
Bioanalysis:
-
The concentration of VU0364572 in plasma and brain tissue was determined using an unspecified bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) which is a standard for such analyses.
-
Experimental Workflow for Chronic Oral Dosing in Mice
Caption: Workflow for chronic oral administration and sample analysis of VU0364572 in mice.
Signaling Pathways
While the direct signaling pathways governing the pharmacokinetics of VU0364572 are related to general drug metabolism processes (e.g., cytochrome P450 enzyme activity), the pharmacodynamic action of this compound is well-defined. VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. Its therapeutic effects are believed to be mediated through the activation of this receptor and its downstream signaling cascades.
M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling cascade activated by VU0364572.
Conclusion
The available data indicates that this compound is an orally bioavailable and CNS-penetrant M1 muscarinic receptor agonist with a relatively short half-life in mice. While chronic dosing regimens have been established, a comprehensive single-dose pharmacokinetic profile in both rats and mice remains to be fully characterized in publicly accessible literature. Further studies are warranted to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC, which are crucial for optimizing dosing strategies and translating preclinical findings to clinical applications. The development of a validated LC-MS/MS method for the quantification of VU0364572 in biological matrices will be essential for these future investigations.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of VU0364572 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 TFA is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), demonstrating potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM), it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. This document provides detailed protocols and application notes for conducting in vivo studies with this compound, with a focus on a preclinical Alzheimer's disease model. VU0364572 is noted to be orally active and capable of penetrating the central nervous system (CNS).[1][3]
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for VU0364572.
Table 1: In Vitro Activity of VU0364572
| Parameter | Value | Cell Line | Assay |
| EC50 | 0.11 µM | CHO-K1 cells expressing human M1 mAChRs | Calcium Mobilization |
Table 2: In Vivo Study Parameters for this compound in an Alzheimer's Disease Model
| Parameter | Details |
| Animal Model | 5XFAD transgenic mice |
| Dosing Regimen | 10 mg/kg/day |
| Route of Administration | Oral (in drinking water) |
| Treatment Duration | 4 months |
| Key Outcomes | Prevention of memory impairments, reduction of soluble and insoluble Aβ40/42 in the cortex and hippocampus, and decreased oligomeric Aβ levels in the cortex.[4] |
Experimental Protocols
Formulation of this compound for Oral Administration
Two protocols are provided for the formulation of this compound for in vivo oral administration. It is recommended to prepare a fresh solution as needed.
Protocol 1: PEG300 and Tween-80 Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD Formulation [1]
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.
In Vivo Efficacy Study in 5XFAD Mice
This protocol outlines a chronic dosing study to evaluate the disease-modifying effects of this compound in a mouse model of Alzheimer's disease.
1. Animal Model:
-
Species: Mouse
-
Strain: 5XFAD transgenic
-
Age at start of treatment: 2 months
-
Sex: Both male and female mice can be used, but sex-specific analysis is recommended as spatial navigation deficits in 5XFAD mice can be sex-dependent.[5][6]
2. Dosing and Administration:
-
Compound: this compound
-
Dose: 10 mg/kg/day[3]
-
Route: Oral, ad libitum in drinking water.[4]
-
Vehicle Control: The formulation vehicle without this compound.
-
Duration: 4 months.[3]
3. Behavioral Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 110 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 20 ± 2 °C. A hidden escape platform (10 cm in diameter) is submerged just below the water surface.[5]
-
Procedure:
-
Cued Training: The platform is visible, and the mouse is trained to associate the platform with escape.
-
Acquisition Training: The platform is hidden, and mice are given multiple trials per day for several consecutive days to learn the platform's location using distal cues in the room. Each trial lasts for a maximum of 60 seconds.[7]
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[8][9]
-
4. Biochemical Analysis:
-
At the end of the study, animals are euthanized, and brain tissue (cortex and hippocampus) is collected.
-
Levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) and oligomeric Aβ are quantified using ELISA.[4]
Safety and Toxicology Considerations
While this compound has been used in in vivo studies, comprehensive public data on its toxicology profile is limited. However, studies on trifluoroacetate (TFA), the counterion, suggest it has low acute toxicity.[2][10] The liver has been identified as the primary target organ in repeated dose studies in rats, with mild hypertrophy observed.[2][10] It is important to note that the toxicology of the parent compound, VU0364572, may differ. Therefore, appropriate safety monitoring is recommended during in vivo studies.
Visualizations
Caption: Signaling pathway of the M1 muscarinic receptor activated by VU0364572.
Caption: Workflow for the in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: VU0364572 TFA in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to cognitive decline.[1] Selective activation of the M1 muscarinic acetylcholine receptor (mAChR) presents a promising therapeutic strategy, as it may address both the symptoms and the underlying pathology of AD.[1][2] VU0364572 TFA is a selective M1 mAChR agonist that has demonstrated potential disease-modifying effects in preclinical studies.[1] These application notes provide a comprehensive overview of the use of this compound in Alzheimer's mouse models, including its effects on key pathological markers and detailed protocols for its experimental application.
Mechanism of Action
This compound is a selective agonist for the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor is linked to two primary pathways that can mitigate Alzheimer's pathology:
-
Modulation of Amyloid Precursor Protein (APP) Processing : M1 receptor activation can shift APP processing from the amyloidogenic pathway, which produces Aβ, towards the non-amyloidogenic pathway. This is achieved by increasing the activity of α-secretase (ADAM17) and reducing the activity of β-secretase (BACE1).[2][3]
-
Reduction of Tau Hyperphosphorylation : Activation of M1 receptors has been shown to decrease the hyperphosphorylation of tau protein.[2][3] This effect is thought to be mediated through the inhibition of glycogen synthase kinase 3β (GSK3β), a key enzyme involved in tau phosphorylation.[2][3]
Data Presentation
The following tables summarize the quantitative data from studies using this compound in the 5XFAD mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Amyloid-Beta (Aβ) Levels in 5XFAD Mice
| Brain Region | Aβ Species | Fraction | % Reduction vs. Vehicle | Statistical Significance |
| Hippocampus | Aβ40 | Soluble | 40.4% | p < 0.05 |
| Hippocampus | Aβ40 | Insoluble | 43.3% | p < 0.05 |
| Cortex | Aβ40 | Insoluble | 38.9% | p < 0.05 |
| Cortex | Aβ42 | Soluble | 34.2% | p < 0.01 |
| Cortex | Aβ42 | Insoluble | 34.2% | p = 0.05 |
| Cortex | Oligomeric Aβ (oAβ) | Soluble | 20.1% | p < 0.05 |
Data extracted from a study by C. M. Niswender, et al. (2018).[1]
Table 2: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Treatment Group | Performance Metric | Result | Statistical Significance |
| 5XFAD + Vehicle | Time in Probe Quadrant | 26.7% | - |
| 5XFAD + VU0364572 | Time in Probe Quadrant | 36.7% | p < 0.05 |
Data extracted from a study by C. M. Niswender, et al. (2018).[1]
Signaling Pathways and Experimental Workflows
Caption: M1 Receptor Signaling in APP Processing.
Caption: M1 Receptor Signaling and Tau Phosphorylation.
Caption: Experimental Workflow.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: 5XFAD transgenic mice are a commonly used model for AD, exhibiting significant amyloid pathology.[1] Age-matched wild-type littermates should be used as controls.
-
Drug Administration: this compound can be delivered ad libitum in the drinking water at a concentration of 0.075 mg/mL.[1] This corresponds to an approximate daily dose of 10 mg/kg.[1]
-
Treatment Duration: Chronic treatment is typically initiated before the onset of significant pathology (e.g., at 2 months of age) and continued for several months (e.g., until 6 months of age).[1]
Morris Water Maze (MWM) for Cognitive Assessment
The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Mice are given 4 trials per day to find the hidden platform from different starting locations.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Biochemical Analysis
-
Tissue Preparation: The cortex and hippocampus are dissected and homogenized. Samples are then fractionated to separate soluble and insoluble proteins.
-
ELISA Procedure: Commercially available ELISA kits are used to quantify the levels of Aβ40, Aβ42, and oligomeric Aβ in both the soluble and insoluble fractions.
While direct quantitative data for VU0364572's effect on tau is pending, the following is a general protocol for assessing tau phosphorylation, a likely downstream effect of M1 agonism.
-
Tissue Preparation: Brain tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404) and total tau.
-
Following incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence and quantified by densitometry.
-
The ratio of phosphorylated tau to total tau is calculated to determine the extent of hyperphosphorylation.
-
Conclusion
This compound demonstrates significant potential as a disease-modifying agent for Alzheimer's disease. Its ability to reduce Aβ pathology and improve cognitive function in the 5XFAD mouse model is well-documented.[1] Based on the known pharmacology of M1 muscarinic receptor agonists, it is highly probable that this compound also reduces tau hyperphosphorylation, a key aspect that warrants further direct investigation. The protocols outlined here provide a framework for researchers to further explore the therapeutic efficacy of this compound and other M1 agonists in the context of Alzheimer's disease.
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimers Disease – an Update | Bentham Science [benthamscience.com]
Application Notes and Protocols for VU0364572 TFA in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of VU0364572 trifluoroacetate (TFA), a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Product Information and Storage
VU0364572 TFA is a valuable tool for studying the role of the M1 mAChR in various physiological and pathological processes, including its potential as a therapeutic target for Alzheimer's disease. Proper handling and storage are critical to maintaining its stability and activity.
| Parameter | Recommendation | Notes |
| Physical Appearance | Crystalline solid | |
| Storage of Solid | Store at -20°C or -80°C, sealed, away from moisture and light. | Stable for extended periods under these conditions. |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. | Avoid repeated freeze-thaw cycles. |
| Working Solution Storage | Prepare fresh for each experiment. | Stability in aqueous solutions for extended periods is not well-characterized. |
Dissolution of this compound for In Vitro Experiments
For most in vitro cell-based assays, this compound is first dissolved in a non-aqueous solvent to create a high-concentration stock solution, which is then diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.875 mg of the compound (Molecular Weight: 487.51 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Preparation of Working Solutions
To prepare working solutions, the DMSO stock solution is serially diluted in the desired aqueous buffer or cell culture medium.
Important Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects.
Example Dilution for a 10 µM Working Solution:
-
Perform a 1:100 serial dilution of the 10 mM stock solution to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of assay buffer.
-
Further dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of assay buffer.
Experimental Protocols
VU0364572 is a potent agonist of the M1 mAChR and can be used in a variety of in vitro and in vivo experimental paradigms.
In Vitro Calcium Mobilization Assay
This protocol describes a common functional assay to measure the activation of the M1 mAChR, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 mAChR
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound working solutions
-
Positive control (e.g., Acetylcholine or Carbachol)
-
Antagonist (e.g., Atropine) for validation
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Seeding: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a stable baseline fluorescence reading, inject the this compound working solutions to achieve the desired final concentrations.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity following compound addition is used to determine the agonist response. Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Solution Preparation for Oral Administration
For in vivo studies, this compound can be formulated for oral administration.
Formulation Example:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, add the PEG300 and Tween-80.
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the saline to the mixture and vortex again until a clear solution is formed.
-
This formulation should be prepared fresh daily for administration.
Signaling Pathway and Experimental Workflow
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
VU0364572 acts as an allosteric agonist at the M1 mAChR. Upon binding, it promotes a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the activation of DAG lead to the activation of Protein Kinase C (PKC) and other downstream effectors, such as Extracellular signal-Regulated Kinases (ERK).
Caption: M1 Muscarinic Receptor Signaling Pathway activated by VU0364572.
In Vitro Experimental Workflow
A typical workflow for characterizing the in vitro activity of VU0364572 involves a series of assays to determine its potency, efficacy, and selectivity.
Caption: A typical workflow for in vitro characterization of this compound.
Important Considerations: The Trifluoroacetate (TFA) Counter-ion
VU0364572 is supplied as a TFA salt, which is a common counter-ion for purified synthetic molecules. At high concentrations, TFA itself can have biological effects, including the potential to inhibit cell proliferation.
Best Practices:
-
Vehicle Control: Always include a vehicle control in your experiments (i.e., the final concentration of DMSO in your assay buffer).
-
TFA Control: For sensitive assays or when using high concentrations of this compound, it may be prudent to include a control with TFA salt (e.g., sodium trifluoroacetate) at the same molar concentration as the TFA in your experimental conditions.
-
Salt Exchange: If TFA interference is a significant concern, consider performing a salt exchange to replace the TFA counter-ion with a more biologically inert one, such as hydrochloride (HCl). This typically involves dissolving the compound in a dilute HCl solution and then lyophilizing it.
By following these detailed application notes and protocols, researchers can confidently and effectively utilize this compound in their experiments to further our understanding of M1 muscarinic acetylcholine receptor biology.
Application Notes and Protocols for VU0364572 TFA in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 TFA is a selective agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), acting as a bitopic ligand that engages both an allosteric site and the orthosteric binding site.[1] This compound has been shown to induce robust electrophysiological effects in brain regions such as the hippocampus, making it a valuable tool for studying M1 receptor function in synaptic transmission and plasticity.[1] These application notes provide detailed protocols for the use of this compound in electrophysiology slice recordings to investigate its effects on neuronal activity.
Data Presentation
Electrophysiological Effects of VU0364572 in Hippocampal Slices
| Parameter | Value | Brain Region | Species | Reference |
| Effect on Neuronal Excitability | Induces robust electrophysiological effects | Hippocampus | Rat | [1] |
| Effect on Action Potential Firing | Causes slight increase in spiking frequency | Medium Spiny Neurons | Not Specified | [2] |
Further quantitative data from concentration-response experiments would be beneficial for a more detailed analysis.
Signaling Pathway
VU0364572, as an M1 muscarinic acetylcholine receptor agonist, is expected to activate downstream signaling cascades typically associated with Gq/11 protein coupling. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately influencing neuronal excitability and synaptic plasticity.
Caption: M1 Receptor Signaling Pathway activated by VU0364572.
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 2 mM CaCl2, 1 mM MgSO4. pH 7.4, osmolarity ~300-310 mOsm. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and immerse it in the cutting solution-filled chamber.
-
Cut coronal or sagittal slices of the desired brain region (e.g., hippocampus) at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until recording.
Electrophysiological Recordings
This protocol provides a general framework for whole-cell patch-clamp and field potential recordings.
Materials:
-
Prepared brain slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (for patch-clamp) or glass microelectrodes (for field recordings)
-
Intracellular solution (for patch-clamp, see composition below)
-
Perfusion system
Solutions:
-
Intracellular Solution (K-gluconate based, example): 135 mM K-gluconate, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.2-7.3, osmolarity ~290 mOsm.
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
For Whole-Cell Recordings:
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with intracellular solution.
-
Under visual guidance, approach a neuron in the desired brain region.
-
Apply gentle positive pressure to the pipette.
-
Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline activity (e.g., resting membrane potential, input resistance, action potential firing properties).
-
-
For Field Potential Recordings:
-
Fill a glass microelectrode with aCSF and place it in the desired synaptic layer (e.g., stratum radiatum of CA1 for Schaffer collateral synapses).
-
Place a stimulating electrode in the afferent pathway.
-
Deliver brief electrical pulses to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Record baseline synaptic transmission and paired-pulse facilitation.
-
Application of this compound
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).
-
Store the stock solution at -20°C.
Application:
-
Dilute the stock solution of this compound into the recording aCSF to the desired final concentration immediately before use. Concentrations in the range of 1-30 µM have been used in previous studies.[2]
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Allow sufficient time for the drug to equilibrate in the slice (typically 5-10 minutes) before recording the effects.
-
Monitor changes in neuronal properties (e.g., membrane potential, firing rate) or synaptic responses (e.g., fEPSP slope, paired-pulse ratio).
-
To study effects on synaptic plasticity, apply a long-term potentiation (LTP) or long-term depression (LTD) induction protocol in the presence of the compound.
Experimental Workflow
Caption: Experimental workflow for electrophysiology slice recordings.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive deficiency of the neurogenic hippocampal modulator AP2γ promotes anxiety-like behavior and cumulative memory deficits in mice from juvenile to adult periods | eLife [elifesciences.org]
Application of VU0364572 TFA in Addiction Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 TFA is a selective bitopic agonist for the M1 muscarinic acetylcholine receptor (mAChR).[1] This compound has garnered significant interest in addiction research due to the crucial role of the cholinergic system in modulating the brain's reward circuitry.[2] The M1 receptor, a Gq-coupled G-protein coupled receptor, is highly expressed in brain regions implicated in addiction, such as the prefrontal cortex and nucleus accumbens.[1][3] Activation of M1 receptors by VU0364572 initiates a signaling cascade that can modulate dopamine release, a key neurotransmitter in the reinforcing effects of drugs of abuse.[1][4] These notes provide an overview of the application of this compound in addiction research, with a focus on its use in preclinical models of cocaine and alcohol addiction.
Mechanism of Action
VU0364572 acts as a bitopic agonist, meaning it simultaneously engages both the orthosteric binding site (the site for the endogenous ligand, acetylcholine) and an allosteric site on the M1 receptor.[1] This unique binding mode is thought to contribute to its high selectivity and specific functional effects. Upon binding, VU0364572 stabilizes an active conformation of the M1 receptor, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and neurotransmitter release, including the potential to attenuate dopamine release in the nucleus accumbens, a critical node in the brain's reward pathway.[1][3]
Data Presentation
Table 1: Effects of Acute VU0364572 Administration on Cocaine Choice in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Percent Cocaine Choice (Baseline) | Percent Cocaine Choice (Treatment Day) | Percent Cocaine Choice (Day 28 Post-Treatment) |
| Vehicle | 0 | ~60% | ~60% | ~60% |
| VU0364572 | 1 | ~60% | Significantly Decreased | Significantly Decreased |
*Data summarized from a study showing a long-lasting reduction in cocaine choice after a single injection of VU0364572.[3]
Table 2: Effects of Repeated VU0364572 Administration on Cocaine Choice in Rats
| Treatment Group | Dose (mg/kg/day, i.p.) | Percent Cocaine Choice (Baseline) | Percent Cocaine Choice (During Treatment) |
| Vehicle | 0 | Not specified | No significant change |
| VU0364572 | 0.32 - 10 | Not specified | No significant effect |
*Data from a study that found repeated administration of VU0364572 did not significantly alter cocaine choice, highlighting the complex and sometimes contradictory findings in the literature.[5]
Table 3: Effects of VU0364572 on Locomotor Activity in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on Baseline Locomotor Activity | Effect on Amphetamine-Induced Hyperlocomotion |
| VU0364572 | 3 | Decrease | No reversal |
| VU0364572 | 56.6 | Decrease | No reversal |
*Data indicates that VU0364572 can reduce baseline locomotor activity at higher doses but does not reverse hyperlocomotion induced by amphetamine, suggesting its effects are not simply due to sedation.[2]
Experimental Protocols
Protocol 1: Cocaine vs. Food Choice Self-Administration in Rats
This protocol is designed to assess the effects of VU0364572 on the motivation to take cocaine versus a natural reward (food).
1. Animals and Housing:
-
Subjects: Male Sprague-Dawley rats (250-300 g at the start of the experiment).
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to water. Food is restricted to maintain 85-90% of their free-feeding body weight to motivate responding for the food reinforcer.
2. Surgical Procedure (Jugular Catheter Implantation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter should be externalized between the scapulae.
-
Allow a recovery period of at least 5-7 days post-surgery. Flush catheters daily with heparinized saline to maintain patency.
3. Behavioral Training:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, a syringe pump for intravenous infusions, and associated cue lights.
-
Initial Self-Administration Training:
-
Train rats to press one lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement. Each infusion is paired with a cue light.
-
Train rats to press the other lever for food pellets (e.g., 45 mg sucrose pellets) on an FR1 schedule.
-
-
Choice Training:
-
Once responding is stable on both levers, introduce choice sessions.
-
Sessions consist of multiple components where the rat can choose between a dose of cocaine and a food pellet. The dose of cocaine can be varied across components.
-
A common procedure involves a discrete trial format: a trial starts with the illumination of a central light. A response on the central light extends the two choice levers. A press on one lever delivers the corresponding reinforcer (cocaine or food) and retracts both levers, followed by an inter-trial interval.
-
4. Drug Administration and Testing:
-
Acute Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer VU0364572 (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the start of the choice session.
-
Record the number of choices for cocaine and food for each dose of cocaine offered.
-
-
Repeated Administration:
-
Administer VU0364572 or vehicle daily for a set period (e.g., 5 days) 30 minutes before the choice session.
-
Assess choice behavior during the treatment period and potentially during a washout period.
-
5. Data Analysis:
-
The primary dependent variable is the percentage of choices directed towards the cocaine lever for each cocaine dose.
-
Other measures include the total number of reinforcers earned, response latencies, and inactive lever presses.
-
Analyze data using appropriate statistical methods, such as two-way repeated measures ANOVA, with treatment and cocaine dose as factors.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement in the Nucleus Accumbens
This protocol allows for the measurement of extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following VU0364572 and/or cocaine administration.
1. Animals and Surgery:
-
Follow the same animal and housing procedures as in Protocol 1.
-
In addition to the jugular catheter, stereotaxically implant a guide cannula targeting the nucleus accumbens.
-
Allow for a recovery period of at least one week.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
After a stable baseline of dopamine is established, administer VU0364572 and/or cocaine.
-
Continue collecting dialysate samples to measure changes in dopamine levels.
3. Neurochemical Analysis:
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify dopamine levels by comparing the peak heights to those of known standards.
4. Data Analysis:
-
Express dopamine levels as a percentage of the average baseline concentration.
-
Analyze the data using ANOVA to determine the effects of the drug treatments on dopamine release.
Visualizations
Caption: Signaling pathway of this compound at the M1 receptor.
Caption: Bitopic binding mode of VU0364572 at the M1 receptor.
Caption: Experimental workflow for cocaine vs. food choice studies.
References
- 1. Effects of muscarinic M1 receptor stimulation on reinforcing and neurochemical effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic regulation of dopamine and glutamate transmission in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for VU0364572 TFA in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0364572 trifluoroacetate (TFA) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As an M1 receptor agonist, VU0364572 TFA holds significant potential for studying the role of cholinergic signaling in synaptic plasticity, a fundamental mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to investigate its effects on long-term potentiation (LTP) and long-term depression (LTD) in ex vivo brain slices.
Activation of M1 mAChRs is coupled to the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). This, in turn, potentiates N-methyl-D-aspartate receptor (NMDAR) function, a critical step in the induction of many forms of synaptic plasticity.[1][2][3] M1 receptor activation has been demonstrated to enhance LTP and, under certain conditions, induce LTD, making this compound a valuable tool for dissecting these processes.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| EC50 (M1 Receptor) | 0.11 µM | Recombinant cell line | --INVALID-LINK-- |
| In Vitro Concentration for Protein Phosphorylation | 30 µM | Rat striatal/NAc slices | --INVALID-LINK-- |
| In Vivo Dosage (Neuroprotective Effects) | 10 mg/kg/day (oral) | 5XFAD transgenic mice | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway modulated by this compound and a general experimental workflow for its application in synaptic plasticity studies.
This compound signaling pathway.
Experimental workflow for studying synaptic plasticity.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine if this compound enhances the induction or magnitude of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (prepare stock solution in DMSO, final DMSO concentration in aCSF should be <0.1%)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Electrophysiology rig with perfusion system and temperature control
-
Glass microelectrodes
-
Data acquisition and analysis software
Methodology:
-
Acute Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application and LTP Induction:
-
After establishing a stable baseline, perfuse the slice with aCSF containing this compound at a starting concentration of 1 µM. It is recommended to perform a concentration-response curve (e.g., 0.1, 1, 10 µM).
-
Incubate the slice with the drug for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording and Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP and normalize it to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence of this compound to a vehicle control (aCSF with DMSO).
-
Protocol 2: Assessing the aAbility of this compound to Reverse Long-Term Depression (LTD)
Objective: To investigate if this compound can reverse established LTD or prevent its induction.
Materials:
-
Same as Protocol 1.
Methodology:
-
Slice Preparation and Recording:
-
Follow steps 1 and 2 from Protocol 1 to prepare hippocampal slices and establish a stable baseline recording.
-
-
LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
Continue recording for at least 40-60 minutes to confirm the stable expression of LTD.
-
-
Drug Application for LTD Reversal:
-
After confirming stable LTD, perfuse the slice with aCSF containing this compound (e.g., 1-10 µM).
-
Continue recording for at least 60 minutes to observe any reversal of the synaptic depression.
-
-
Alternative Protocol: Preventing LTD Induction:
-
After establishing a baseline, pre-incubate the slice with this compound (e.g., 1-10 µM) for 20 minutes.
-
Apply the LFS protocol in the continued presence of the drug.
-
Record for at least 60 minutes post-LFS to determine if LTD induction was blocked.
-
-
Data Analysis:
-
Measure and normalize the fEPSP slope as described in Protocol 1.
-
Compare the level of synaptic depression and any subsequent recovery in drug-treated slices to vehicle controls.
-
Logical Relationships in Experimental Design
Logical flow of the experimental design.
Troubleshooting and Considerations
-
Solubility and Stability: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in the aCSF is minimal (<0.1%) to avoid off-target effects. Prepare fresh working solutions daily.
-
Concentration Optimization: The optimal concentration of this compound for modulating synaptic plasticity may vary between brain regions and experimental conditions. A concentration-response curve is highly recommended to determine the most effective concentration.
-
TFA Salt: The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides and small molecules. While generally considered inert in most biological assays, it is important to be aware of its presence and to use a vehicle control that accounts for any potential effects of the TFA salt itself, although this is unlikely at the working concentrations used.
-
Specificity of Action: To confirm that the observed effects are mediated by M1 receptors, it is advisable to perform control experiments using a selective M1 receptor antagonist, such as pirenzepine. Pre-incubation with the antagonist should block the effects of this compound.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate role of M1 muscarinic receptor activation in the mechanisms of synaptic plasticity.
References
- 1. Muscarinic M1 Receptor Modulation of Synaptic Plasticity in Nucleus Accumbens of Wild-Type and Fragile X Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0364572 TFA in Primary Neuronal Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] As a positive allosteric modulator that also exhibits agonist activity, it is classified as an "ago-PAM". Selective activation of the M1 receptor is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia, as it plays a crucial role in cognitive functions like learning and memory.[2] VU0364572 has demonstrated potential for disease-modifying effects by reducing the formation of amyloid-β (Aβ) peptides.[3][4] The trifluoroacetate (TFA) salt form is commonly used for in vitro and in vivo studies. These application notes provide detailed protocols for the use of VU0364572 TFA in primary neuronal culture experiments.
Data Presentation
Table 1: In Vitro Efficacy and Potency of VU0364572
| Cell Type/System | Parameter | Value | Reference |
| hM1 CHO cells | EC50 for Ca²⁺ Mobilization | 0.89 µM | [1] |
| hM1 CHO cells | EC50 for ERK1/2 Phosphorylation | 10 µM | [1] |
| M1 Muscarinic Receptor | EC50 | 0.11 µM | [4][5] |
| M2-M5 Muscarinic Receptors | EC50 | >10 µM | [1] |
Table 2: Effects of VU0364572 on Neuronal Activity and Neuropathology
| Experimental Model | Concentration/Dose | Effect | Reference |
| Medium Spiny Neurons (female mice) | 30 µM | Reduced excitability | [6] |
| Medium Spiny Neurons (female mice) | 90 µM | Increased postsynaptic and presynaptic excitability | [6] |
| Medium Spiny Neurons (male mice) | 60 µM | Enhanced glutamatergic neurotransmission | [6] |
| Medium Spiny Neurons (male mice) | 90 µM | Reduced excitatory synaptic activity | [6] |
| Striatal/NAc slices | 30 µM | Increased phosphorylation of KCNQ2, NR1, and MARCKS | [5] |
| 5XFAD Transgenic Alzheimer's Mice | 10 mg/kg/day (oral) | Preserved hippocampal memory; reduced soluble and insoluble Aβ₄₀,₄₂; decreased oligomeric Aβ levels | [5] |
Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor by VU0364572 initiates a cascade of intracellular signaling events. A key pathway involves the Gq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores. Both Ca²⁺ and DAG contribute to the activation of Protein Kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) pathway is activated.
References
- 1. caymanchem.com [caymanchem.com]
- 2. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound Salt | 1240514-89-9 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concentration-dependent cellular effects of VU0364572 on medium spiny neurons in the nucleus accumbens of male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU0364572 TFA
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues related to VU0364572 TFA in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: VU0364572 is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (mAChR), which is a key target in neuroscience research.[1] It is often supplied as a trifluoroacetate (TFA) salt, with the full chemical name (3R)-3-[(2-methylbenzoyl)amino]-[1,4'-bipiperidine]-1'-carboxylic acid, ethyl ester, 2,2,2-trifluoroacetate.[2][3] Due to its potential neuroprotective effects, it is investigated for conditions like Alzheimer's disease.[1][2][4]
Q2: What is the expected solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across different suppliers, which may be due to differences in crystalline form or experimental conditions. Generally, a concentration of at least 10 mg/mL should be achievable.[2][3][5] Some sources indicate solubility as high as 55 mg/mL, though this may require sonication.[6]
Q3: I am having difficulty dissolving this compound in DMSO. What are the common causes?
A3: Several factors can contribute to solubility issues:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7][8] This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[7]
-
Compound Characteristics: The TFA salt form can influence the compound's physicochemical properties. The crystalline structure of the solid can also impact how easily it dissolves.[9]
-
Temperature: Dissolution can be an endothermic process, and attempting to dissolve the compound at a low temperature may hinder solubility.[10]
-
Concentration: The desired concentration may exceed the compound's solubility limit under your specific conditions.
Q4: My this compound solution in DMSO was initially clear, but now I see crystals. Why did this happen?
A4: Precipitation from a previously clear DMSO stock solution can occur for several reasons:
-
Temperature Fluctuations: If the solution is stored at a lower temperature than when it was prepared (e.g., moving from a 37°C water bath to room temperature or a refrigerator), the compound can crystallize out of the solution.[10]
-
Supersaturation: The initial use of heat or sonication may have created a supersaturated solution that is not stable for long-term storage.[11]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can disrupt its stability and lead to precipitation.[11] It is best practice to prepare single-use aliquots.[11]
Q5: I observed precipitation when diluting my DMSO stock into an aqueous buffer for a cell-based assay. How can I prevent this?
A5: This is a common challenge when working with hydrophobic compounds. The compound is highly soluble in the organic DMSO stock but poorly soluble in the final aqueous environment. To address this, ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically below 0.5%) to maintain solubility without causing cytotoxicity.[10][11]
Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Citation |
| DMSO | 10 mg/mL | [3] |
| 14 mg/mL | [2][5] | |
| 55 mg/mL (112.82 mM) (Requires sonication) | [6] | |
| Ethanol | 25 mg/mL | [3][5] |
| Dimethyl formamide (DMF) | 10 mg/mL | [3] |
| 16 mg/mL | [2][5] | |
| PBS (pH 7.2) | 1 mg/mL | [3] |
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges.
| Problem | Possible Cause | Troubleshooting Step | Expected Outcome |
| Powder is not dissolving in DMSO. | Low-quality or "wet" DMSO. | Use a fresh, sealed bottle of high-purity, anhydrous DMSO.[7][10] | Improved dissolution of the compound. |
| Insufficient agitation. | Vortex the solution vigorously for 2-5 minutes.[10] | The compound fully dissolves into a clear solution. | |
| Low temperature. | Gently warm the vial in a 37°C water bath for 10-15 minutes.[7][10] | Solubility increases with temperature, leading to dissolution. | |
| Compound aggregation. | Place the vial in a bath sonicator for 15-30 minutes.[7][10] | Ultrasonic waves break apart solid particles, aiding dissolution. | |
| Solution precipitates during storage. | Improper storage temperature. | Store stock solutions at -20°C or -80°C for long-term stability.[11] | The compound remains in solution at the recommended storage temperature. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[11] | Aliquoting maintains the integrity and solubility of the stock. | |
| Precipitation upon dilution in aqueous media. | Poor aqueous solubility. | Minimize the final DMSO concentration in the aqueous buffer (ideally ≤0.1% - 0.5%).[11] | The compound remains soluble in the final working solution. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes.[10]
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Gentle Warming (If Necessary): If solid particles remain, place the vial in a water bath set to 37°C for 10-15 minutes, vortexing intermittently.[7][10]
-
Sonication (If Necessary): As an alternative or following warming, place the vial in a bath sonicator for 15-30 minutes until the solution is clear.[7][10]
-
Final Inspection and Storage: Once the solution is clear, it is ready for use or storage. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.[11]
Visualizations
Caption: A workflow for troubleshooting this compound dissolution in DMSO.
Caption: Signaling pathway of the M1 agonist VU0364572.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Salt | 1240514-89-9 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing VU0364572 TFA for Cell Culture Experiments
Welcome to the technical support center for VU0364572 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor.[1][2][3] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, VU0364572 binds to a different site on the receptor, modulating its activity. It has an EC50 of 0.11 μM for the M1 receptor and is significantly less potent at other muscarinic receptor subtypes.[1][3] This allosteric mechanism allows for a more nuanced control of receptor signaling. VU0364572 is CNS penetrant and has shown neuroprotective potential in models of Alzheimer's disease.[1][3][4]
Q2: What are the common applications of this compound in cell culture?
In a cell culture setting, this compound is primarily used to:
-
Selectively activate the M1 muscarinic receptor to study its downstream signaling pathways.
-
Investigate the role of M1 receptor activation in various cellular processes, such as cell proliferation, differentiation, and survival.
-
Screen for novel therapeutic agents that target the M1 receptor.
-
Validate cellular models expressing the M1 receptor.
Q3: What are the potential effects of the trifluoroacetate (TFA) salt on my cell culture experiments?
It is crucial to be aware that the trifluoroacetate (TFA) counter-ion can have direct effects on cell cultures. Research has shown that TFA salts can inhibit the proliferation of certain cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM to 100 nM. This can lead to misinterpretation of experimental results, potentially masking proliferative effects of the compound of interest or introducing unintended anti-proliferative effects. Therefore, for sensitive cell-based assays, it is highly recommended to either use a different salt form of VU0364572 or to perform a salt exchange to a more biologically inert counter-ion like hydrochloride (HCl).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in stock solution or cell culture medium. | - Low solubility in the chosen solvent.- Supersaturation of the solution.- Interaction with components in the cell culture medium. | - Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquot and store at -20°C or -80°C. Minimize freeze-thaw cycles.- Working Solution: When diluting the DMSO stock into aqueous media, ensure rapid mixing. It is advisable to perform serial dilutions. Do not exceed a final DMSO concentration of 0.1% in your cell culture, as higher concentrations can be toxic to cells. If precipitation persists, consider using a different solvent for the final dilution step, such as ethanol. |
| Inconsistent or no observable effect of this compound on cells. | - Low or no expression of the M1 muscarinic receptor in the cell line.- Suboptimal concentration of this compound.- Degradation of the compound.- Inhibitory effects of the TFA salt. | - Cell Line Verification: Confirm M1 receptor expression in your cell line using techniques like Western blot, qPCR, or by using a positive control agonist.- Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A typical starting range could be from 10 nM to 10 µM.- Compound Integrity: Ensure proper storage of the compound and its solutions. Prepare fresh working solutions for each experiment.- TFA Salt Effect: Consider performing a salt exchange to the HCl form to eliminate potential inhibitory effects of the TFA counter-ion. |
| Observed cytotoxicity or decreased cell viability. | - High concentration of this compound.- High concentration of the solvent (e.g., DMSO).- Inhibitory effects of the TFA salt. | - Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the cytotoxic concentration of this compound in your specific cell line.- Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.- TFA Salt Consideration: As mentioned, the TFA salt itself can impact cell viability. |
Experimental Protocols & Data
This compound Solubility and Stock Solution Preparation
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results.
Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Solubility Data Summary
| Solvent | Reported Solubility |
| Dimethyl sulfoxide (DMSO) | ≥ 14 mg/mL |
| Ethanol | ≤ 25 mg/mL |
| Dimethylformamide (DMF) | 16 mg/mL |
Data compiled from publicly available information.
Protocol: Conversion of this compound to VU0364572 HCl
To mitigate the potential confounding effects of the TFA salt, a conversion to the hydrochloride (HCl) salt is recommended.
TFA to HCl Salt Exchange Workflow
Caption: Workflow for converting the TFA salt of VU0364572 to the HCl salt.
M1 Receptor Signaling Pathway and Key Assays
Activation of the M1 muscarinic receptor by this compound initiates a cascade of intracellular signaling events. The two most commonly measured readouts are increases in intracellular calcium and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
M1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the M1 muscarinic receptor.
Recommended Concentration Ranges for In Vitro Assays
| Assay | Cell Type Example | Recommended Concentration Range |
| Calcium Mobilization | CHO-K1 cells stably expressing M1 receptor | 10 nM - 10 µM |
| ERK Phosphorylation | U2OS cells stably expressing M1 receptor | 100 nM - 30 µM |
| Cell Viability (Cytotoxicity) | Various M1-expressing cell lines | 1 µM - 100 µM (determine experimentally) |
Note: These are suggested starting ranges. The optimal concentration will depend on the specific cell line, its M1 receptor expression level, and the assay conditions.
This technical support center provides a foundational guide for utilizing this compound in your research. For further details on specific assay protocols, it is recommended to consult relevant scientific literature and the technical documentation provided by assay kit manufacturers.
References
VU0364572 TFA stability in solution and storage
This technical support guide provides detailed information on the stability, storage, and handling of VU0364572 TFA. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C, protected from light and moisture. Ensure the container is tightly sealed.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared in a high-quality, anhydrous solvent such as DMSO. For optimal stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are detailed in the table below.[1][2]
Q3: How long is this compound stable in a stock solution?
The stability of the stock solution is dependent on the storage temperature. When stored properly and protected from light and moisture, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1]
Q4: Can I store my working solutions for later use?
It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day.[1][2] The stability of this compound in aqueous buffers at room temperature for extended periods has not been fully characterized, and degradation may occur.
Q5: What are the signs of compound degradation?
Visual signs of degradation in a solution can include color change or the formation of precipitates. In experimental assays, a decrease in potency (a rightward shift in the EC50 value) or a reduction in the maximum efficacy can indicate compound degradation. If you suspect degradation, it is best to use a fresh stock.
Q6: I am observing precipitation when preparing my solution. What should I do?
If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can be used to aid dissolution.[1][2] Ensure that the solvent capacity has not been exceeded. For in vivo studies, using a formulation with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.
Stability Data Summary
The following table summarizes the recommended storage conditions and stability period for this compound stock solutions.
| Solution Type | Solvent | Storage Temperature | Stability Period | Storage Recommendations |
| Stock Solution | DMSO | -80°C | Up to 6 months | Store in sealed vials, protected from moisture and light.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Store in sealed vials, protected from moisture and light.[1] |
| Working Solution | Aqueous Buffer | Room Temperature | Use same day | Prepare fresh before each experiment.[1][2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Stock Solution | - Solvent is not anhydrous.- Storage temperature is too high.- Repeated freeze-thaw cycles. | - Use high-purity, anhydrous DMSO.- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.- Ensure storage at -80°C for long-term stability.[1] |
| Precipitation in Working Solution | - Low solubility in the aqueous buffer.- Buffer pH or composition is incompatible. | - Use sonication or gentle warming to aid dissolution.[1][2]- Consider using a formulation with solubilizing agents (e.g., PEG300, Tween-80, SBE-β-CD) for in vivo experiments.[1]- Verify the pH and composition of your experimental buffer. |
| Inconsistent Experimental Results | - Compound degradation due to improper storage.- Inaccurate solution concentration. | - Prepare a fresh stock solution from solid compound.- Always prepare aqueous working solutions immediately before use.[1][2]- Recalibrate pipettes and balances to ensure accurate concentration preparation. |
| Reduced Compound Potency (EC50 Shift) | - Degradation of the compound in the stock or working solution. | - Discard the old stock solution and prepare a new one from the solid compound.- Minimize the time the compound spends in aqueous solution at room temperature before being added to the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly and/or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of an In Vivo Working Solution (Example Formulation)
This protocol yields a clear solution of ≥ 2.75 mg/mL.[1]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL. Mix thoroughly.
-
This working solution should be prepared fresh and used on the same day.[1][2]
Visualizations
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Troubleshooting decision tree for this compound stability issues.
References
Common off-target effects of VU0364572 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common off-target effects of VU0364572 TFA. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments due to the pharmacological profile of VU0364572.
Q1: What is the known selectivity profile of VU0364572 against other muscarinic receptor subtypes?
A1: VU0364572 is known as a highly selective M1 allosteric agonist. However, at higher concentrations, it can exhibit activity at other muscarinic subtypes (M2, M3, M4, and M5). This is because VU0364572 can act as a bitopic ligand, interacting with not only the allosteric site but also the highly conserved orthosteric binding site at sufficient concentrations. This can lead to a loss of selectivity and pan-muscarinic activation.
Q2: I am observing unexpected cardiovascular or smooth muscle-related effects (e.g., changes in heart rate, salivation, gastrointestinal motility) in my in vivo experiments. Could this be an off-target effect?
A2: Yes, such effects could be attributable to off-target activity at M2 and M3 muscarinic receptors. The M2 receptor is primarily found in the heart, where its activation leads to a decrease in heart rate, while the M3 receptor is prevalent in smooth muscle and exocrine glands, mediating contraction and secretion, respectively. If you are using high concentrations of VU0364572, you may be engaging these subtypes.
Troubleshooting Guide:
-
Concentration Optimization: The most critical step is to perform a dose-response curve in your model to identify the lowest effective concentration that elicits the desired M1-mediated effect. This minimizes the risk of engaging M2/M3 receptors.
-
Use of Antagonists: To confirm the involvement of M2 or M3 receptors, you can co-administer selective M2 (e.g., methoctramine) or M3 (e.g., darifenacin) antagonists. If the unexpected effects are blocked, it confirms off-target activity.
-
Alternative Compounds: If off-target effects persist and confound results, consider using a more selective M1 agonist if available for your specific experimental context.
Q3: My behavioral or neurochemical readouts are not entirely consistent with pure M1 agonism. Are there any known CNS off-target effects?
A3: While VU0364572 is generally clean with respect to non-muscarinic CNS targets, a related compound, VU0357017, showed very weak responses at D4 dopamine and β3-adrenergic receptors. VU0364572 itself was found to have little effect on D3 receptors. Although these effects are minor, they could potentially contribute to complex neuronal readouts. More significantly, engagement of other central muscarinic subtypes (M2, M4) at higher concentrations could alter neurotransmitter release and neuronal excitability in ways not solely attributable to M1 activation.
Troubleshooting Guide:
-
Re-evaluate Concentration: As with peripheral effects, ensure you are using a concentration of VU0364572 that is selective for M1.
-
Control for M4 Activity: In brain regions where M4 receptors are highly expressed (e.g., striatum), consider using an M4 selective antagonist to dissect the contribution of any potential M4-mediated off-target effects.
-
Measure Target Engagement: If possible, use techniques like ex vivo autoradiography or tissue-based binding assays to confirm that at the administered dose, VU0364572 is primarily occupying M1 receptors in the brain region of interest.
Quantitative Off-Target Profile
The following table summarizes the known off-target activities of VU0364572. Data is compiled from various screening panels and publications. It is important to note that a complete, publicly available broad-panel screen (e.g., CEREP or Eurofins) for VU0364572 is not available; the data below represents the most relevant published findings.
| Target Family | Specific Target | Assay Type | Activity Value | Interpretation |
| Muscarinic Receptors | M2 (human) | Radioligand Binding ([3H]-NMS) | pKi < 5.0 | Weak Affinity |
| M3 (human) | Radioligand Binding ([3H]-NMS) | pKi < 5.0 | Weak Affinity | |
| M4 (human) | Radioligand Binding ([3H]-NMS) | pKi < 5.0 | Weak Affinity | |
| M5 (human) | Radioligand Binding ([3H]-NMS) | pKi < 5.0 | Weak Affinity | |
| Other GPCRs | Dopamine D3 | Radioligand Binding | >10 µM (IC50) | Negligible |
| General Screen | Profiled vs. 68 GPCRs | No significant hits | Highly Selective |
Note: The weak binding to M2-M5 subtypes is observed at high concentrations and is consistent with the compound's bitopic nature, allowing it to interact with the orthosteric site.
Experimental Protocols & Methodologies
1. Radioligand Binding Assays for Muscarinic Receptors
This protocol is a generalized representation of methods used to determine the binding affinity of VU0364572 at M1-M5 receptors.
-
Source: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-NMS (typically near its Kd value).
-
Increasing concentrations of the test compound (VU0364572) are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium at room temperature.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression to determine the IC50 value, which is then converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
2. Broad GPCR Off-Target Screening (General Workflow)
This describes a typical workflow for screening a compound against a large panel of GPCRs.
-
Method: Typically involves a combination of radioligand binding assays for antagonist activity and functional assays (e.g., calcium mobilization, cAMP measurement) for agonist activity.
-
Screening Concentration: Compounds are often first tested at a single high concentration (e.g., 10 µM) to identify any potential interactions.
-
Workflow:
-
Primary Screen: VU0364572 is incubated with membranes or cells expressing one of the ~70 targets in the panel. The assay is run in duplicate.
-
Hit Identification: A "hit" is defined as a statistically significant level of inhibition (e.g., >50% in a binding assay) or activation (e.g., >50% of a standard agonist response in a functional assay).
-
Confirmation: All hits from the primary screen are re-tested under the same conditions to confirm the activity.
-
Dose-Response: For confirmed hits, a full concentration-response curve is generated to determine the potency (IC50 or EC50).
-
Visualizations
Navigating Inconsistent Results with VU0364572 TFA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with VU0364572 TFA, a selective M1 muscarinic acetylcholine receptor agonist. By understanding the compound's unique properties and potential experimental variables, researchers can enhance the reproducibility and reliability of their findings.
Introduction to this compound
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) primarily coupled to the Gq signaling pathway.[1][2] Its trifluoroacetic acid (TFA) salt form is commonly used in research. VU0364572 has demonstrated potential as a neuroprotective agent in models of Alzheimer's disease.[3][4] However, as with many allosteric modulators, achieving consistent experimental outcomes can be challenging. This guide will explore the potential reasons for variability and provide practical solutions.
Troubleshooting Guide
Issue 1: Lower than Expected Potency or Efficacy in In Vitro Assays
Possible Causes:
-
Compound Solubility and Stability: this compound may precipitate out of solution, especially in aqueous buffers at high concentrations. Stock solutions should be prepared in an appropriate solvent like DMSO and stored correctly. For working solutions, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed cytotoxic levels.
-
Incorrect Cell Line or Receptor Expression Levels: The effects of allosteric modulators can be highly dependent on the level of receptor expression.[5] Results may vary between cell lines with different endogenous or transfected M1 receptor densities.
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and the specific assay technology (e.g., calcium mobilization, ERK phosphorylation, β-arrestin recruitment) can significantly influence the observed potency and efficacy.[5]
-
Bitopic Binding Mode: VU0364572 has been suggested to have a "bitopic" binding mode, interacting with both the allosteric and orthosteric sites of the M1 receptor.[6] This can lead to complex concentration-response curves and bell-shaped dose-responses in some assay formats.
Solutions:
-
Optimize Solubility: Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Visually inspect solutions for any signs of precipitation. Sonication may aid in solubilization.
-
Characterize Your Cell System: Validate M1 receptor expression levels in your chosen cell line using techniques like radioligand binding or western blotting.
-
Systematic Assay Optimization: Perform time-course and concentration-response experiments to determine the optimal conditions for your specific assay.
-
Consider Probe Dependence: The observed effect of an allosteric modulator can be influenced by the orthosteric agonist used as a probe.[7] If applicable to your assay, consider using a well-characterized orthosteric agonist at a concentration near its EC20 or EC50.
Issue 2: Inconsistent Results in In Vivo Studies
Possible Causes:
-
Poor Compound Bioavailability: While VU0364572 is orally bioavailable, factors like vehicle composition, route of administration, and animal strain can affect its absorption and distribution.
-
CNS Penetration: Although VU0364572 is CNS penetrant, the degree of brain exposure can vary.[3]
-
Metabolism and Half-Life: The compound has a relatively short half-life, which may necessitate a specific dosing regimen to maintain effective concentrations.
-
Vehicle Effects: The vehicle used to dissolve and administer this compound can have its own biological effects.
Solutions:
-
Vehicle Optimization: For oral administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] However, the optimal vehicle may need to be determined empirically for your specific experimental paradigm.
-
Pharmacokinetic Analysis: If feasible, conduct pilot pharmacokinetic studies in your animal model to determine the time course of plasma and brain concentrations of VU0364572.
-
Dosing Regimen: Based on its half-life, consider multiple daily doses or continuous administration methods (e.g., osmotic mini-pumps) for chronic studies.
-
Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the administration vehicle.
Issue 3: Unexpected Off-Target or Bell-Shaped Dose-Response Effects
Possible Causes:
-
Bitopic Agonism: As mentioned, the bitopic nature of VU0364572 can lead to complex pharmacology, including bell-shaped dose-response curves where higher concentrations may lead to a decrease in the observed effect.[6]
-
Receptor Desensitization/Internalization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response.
-
TFA Salt Effects: While generally considered inert, the trifluoroacetate counter-ion could potentially have biological effects at very high concentrations, although this is unlikely at typical experimental doses.
Solutions:
-
Full Dose-Response Curves: Always perform experiments over a wide range of concentrations to fully characterize the pharmacological profile and identify any bell-shaped responses.
-
Time-Course Experiments: Investigate the effect of incubation time on the cellular response to assess for potential desensitization.
-
Consider Alternative Salt Forms: If the TFA salt is suspected to be an issue, obtaining the compound as a free base or a different salt form could be considered, though this may alter its solubility and handling properties.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 (M1 Receptor Agonism) | 0.11 µM | CHO cells expressing human M1 receptor | [8] |
| In Vivo Dosing (Alzheimer's Model) | 10 mg/kg/day (oral) | 5XFAD transgenic mice | [3] |
| Half-life | ~45 minutes | Mice | [3] |
| CNS Penetration | Yes | Mice | [3] |
Experimental Protocols
Chronic Oral Dosing in 5XFAD Alzheimer's Disease Mouse Model
This protocol is a summary of the methodology described by Lebois et al., 2017.[3]
1. Animal Model:
-
5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are used as a model for Alzheimer's disease.[3]
2. Compound Preparation and Dosing:
-
This compound is dissolved in a vehicle suitable for oral administration. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
The compound is administered at a dose of 10 mg/kg/day.[3]
-
For chronic studies, treatment can be administered for several months (e.g., from 2 to 6 months of age).[3]
3. Behavioral Testing:
-
Cognitive function can be assessed using behavioral tests such as the Morris water maze.[3]
4. Neuropathological Analysis:
-
Following the treatment period, brain tissue is collected for analysis of Alzheimer's-related pathology.
-
Levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) peptides in the cortex and hippocampus are quantified using ELISA.[3]
-
Amyloid plaque burden can be assessed by immunohistochemistry.[3]
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 7. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals [mdpi.com]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
How to prevent VU0364572 TFA degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving VU0364572 TFA. The following information is designed to prevent compound degradation and address common issues encountered during research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: VU0364572 is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (EC₅₀ = 0.11 μM).[1][2] It is an orally active, central nervous system (CNS) penetrant compound with neuroprotective potential, making it a valuable tool in Alzheimer's disease research for preventing memory impairments and reducing neuropathology.[1][2] The compound is typically supplied as a trifluoroacetate (TFA) salt.
Q2: Why is the compound supplied as a TFA salt, and what are the potential implications for my experiments?
A2: Trifluoroacetic acid (TFA) is often used during the purification of synthetic small molecules and peptides, resulting in the formation of a TFA salt. While this form can enhance the stability and solubility of the compound, residual TFA can interfere with biological assays. It has been reported to affect cell growth, act as an allosteric regulator on certain receptors, and elicit inflammatory responses. Therefore, for sensitive in vitro and in vivo studies, it is crucial to consider the potential effects of the TFA counter-ion.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended for stock solutions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | For long-term storage. |
| -20°C | Up to 1 month | For short-term storage. |
For all stock solutions, it is imperative to use sealed storage and protect the compound from moisture and light. [1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]
Q4: How should I prepare a stock solution of this compound?
A4: For in vivo applications, a common vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] When preparing the solution, add each solvent sequentially. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Always ensure the final solution is clear and homogeneous before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Interference from TFA salt: The TFA counter-ion can have biological activity, potentially confounding results. | Consider removing the TFA salt from your compound. See the "Experimental Protocols" section for a detailed procedure on TFA removal. |
| Compound Degradation: Improper storage or handling may lead to the degradation of VU0364572. | Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light and moisture, and that fresh working solutions are prepared for each experiment. | |
| Reduced compound potency or activity. | Hydrolysis: As a compound with ester and amide functionalities, VU0364572 may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain solutions at a neutral pH unless the experimental design requires otherwise. Avoid prolonged storage in aqueous solutions. |
| Oxidation: The piperazine moiety could be susceptible to oxidation. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Precipitation of the compound in solution. | Low Solubility: The compound may have limited solubility in your chosen solvent system. | If using a vehicle similar to the one described above, gentle heating or sonication can aid dissolution.[1] For other solvent systems, you may need to optimize the composition to improve solubility. |
| pH-dependent solubility: The solubility of VU0364572 may be influenced by the pH of the solution. | Adjust the pH of your buffer system to see if it improves solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of VU0364572
This protocol is designed to intentionally degrade the drug substance under various stress conditions to understand its stability profile.
1. Acid and Base Hydrolysis:
- Prepare solutions of VU0364572 in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C).
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots before analysis.
- Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.
2. Oxidative Degradation:
- Prepare a solution of VU0364572 in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate the solution at room temperature.
- Withdraw and analyze aliquots at various time points.
3. Thermal Degradation:
- Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
- Dissolve the stressed solid in a suitable solvent.
- Analyze by HPLC.
4. Photodegradation:
- Expose a solution of VU0364572 to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
- Analyze the solution by HPLC.
Protocol 2: Removal of TFA from VU0364572
This protocol describes a general procedure for exchanging the TFA counter-ion with a more biologically compatible one, such as hydrochloride (HCl).
1. Dissolution:
- Dissolve the this compound salt in deionized water.
2. Acidification:
- Add a solution of 100 mM HCl to the dissolved compound.
3. Lyophilization:
- Freeze the solution using liquid nitrogen or a -80°C freezer.
- Lyophilize the frozen solution until all the solvent is removed, yielding the hydrochloride salt of VU0364572.
- This process may need to be repeated multiple times to ensure complete removal of TFA.
Visualizations
Caption: Signaling pathway of VU0364572 as an M1 muscarinic receptor agonist.
Caption: Experimental workflow for the removal of TFA from VU0364572.
References
Navigating VU0364572 TFA Dosing Across Mouse Strains: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing VU0364572 TFA, a selective M1 muscarinic acetylcholine receptor agonist. The following information, presented in a question-and-answer format, addresses potential challenges in determining appropriate dosages across different mouse strains, with a focus on ensuring experimental success and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] Its primary mechanism involves binding to an allosteric site on the M1 receptor, enhancing its response to the endogenous neurotransmitter acetylcholine. This activation has been shown to have neuroprotective potential, including the reduction of neuropathology in Alzheimer's Disease models.[1]
Q2: What is a typical effective dose of this compound in mice?
A2: A commonly cited effective oral dose is approximately 10 mg/kg/day, which has been administered to 5XFAD transgenic mice (on a B6SJL genetic background) in their drinking water.[2] This chronic dosing regimen has demonstrated efficacy in preventing memory impairments and reducing amyloid-beta plaque burden.[2] It is important to note that doses up to 56.6 mg/kg have been reported to not affect baseline locomotor activity in mice.[2]
Q3: Is it necessary to adjust the dose of this compound for different mouse strains, such as C57BL/6 and BALB/c?
Troubleshooting Guide
Issue 1: Observed Adverse Effects, such as Seizures or Hypersalivation.
-
Possible Cause: The administered dose may be too high for the specific mouse strain, leading to excessive M1 receptor activation. It is known that excessive M1 activation can have pro-convulsive effects.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the dose. For a different M1 positive allosteric modulator, no behavioral convulsions were observed at 10 mg/kg, while seizure activity became apparent at 30 mg/kg and 60 mg/kg. This suggests a therapeutic window that needs to be respected.
-
Monitor Closely: Implement a detailed monitoring plan to observe for any signs of cholinergic toxicity, including but not limited to seizures, tremors, salivation, and gastrointestinal distress.
-
Staggered Dosing: Consider a dose-escalation study starting with a very low dose and gradually increasing it to determine the maximum tolerated dose (MTD) for your specific strain.
-
Issue 2: Lack of Efficacy at the Starting Dose.
-
Possible Cause: The initial dose may be too low for the mouse strain being used, or there could be issues with drug administration or bioavailability.
-
Troubleshooting Steps:
-
Verify Administration: Ensure accurate preparation of the dosing solution and consistent administration, especially if delivered in drinking water. Monitor water consumption to ensure the calculated dose is being ingested.
-
Incremental Dose Increase: If no adverse effects are observed, consider a gradual, stepwise increase in the dose.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the plasma and brain concentrations of this compound in your mouse strain to ensure adequate exposure.
-
Quantitative Data Summary
| Parameter | Value | Mouse Strain | Administration Route | Study Focus | Reference |
| Effective Dose | ~10 mg/kg/day | 5XFAD (B6SJL background) | Oral (in drinking water) | Alzheimer's Disease | [2] |
| No Effect on Locomotion | Up to 56.6 mg/kg | Not specified | Not specified | Behavioral Assessment | [2] |
| Seizure Threshold (other M1 PAM) | Significant at 30-60 mg/kg | Not specified | Not specified | Safety/Toxicology |
Key Experimental Protocol: Chronic Oral Administration in Drinking Water
This protocol is adapted from a study using 5XFAD mice and should be optimized for your specific mouse strain.[2]
Objective: To chronically administer this compound to mice via their drinking water.
Materials:
-
This compound
-
Drinking water (sterile, appropriate for animal use)
-
Water bottles
-
Scale for weighing mice
-
Graduated cylinders or other accurate liquid measurement tools
Procedure:
-
Dose Calculation:
-
Determine the target dose in mg/kg/day (e.g., starting with 10 mg/kg/day).
-
Measure the average daily water consumption per mouse for your specific strain and housing conditions (typically 3-5 mL for an adult mouse).
-
Calculate the required concentration of this compound in the drinking water using the following formula:
-
Concentration (mg/mL) = (Target Dose (mg/kg/day) * Average Mouse Weight (kg)) / Average Daily Water Intake (mL/day)
-
-
-
Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in the calculated volume of drinking water. Ensure complete dissolution.
-
Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
-
Administration:
-
Provide the medicated water to the mice as their sole source of drinking water.
-
Measure the remaining water volume when replacing bottles to monitor consumption and recalculate the actual dose ingested.
-
-
Monitoring:
-
Weigh the mice regularly (e.g., weekly) to adjust the drug concentration in the water according to weight changes.
-
Observe the mice daily for any signs of adverse effects.
-
Visualizing the Science
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: A workflow for systematically adjusting the dose of this compound for different mouse strains.
Caption: The signaling pathway initiated by the binding of this compound to the M1 muscarinic receptor.
References
- 1. The relationship between hippocampal acetylcholine release and cholinergic convulsant sensitivity in withdrawal seizure-prone and withdrawal seizure-resistant selected mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Backgrounds Have Unique Seizure Response Profiles and Behavioral Outcomes Following Convulsant Administration - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral effects of VU0364572 TFA
An important introductory note on the mechanism of action of VU0364572 TFA: Initial research inquiries may have incorrectly categorized this compound as a positive allosteric modulator (PAM) of the mGlu4 receptor. However, extensive scientific literature has firmly established that This compound is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor .[1] More specifically, it is classified as a bitopic agonist, meaning it interacts with both the primary (orthosteric) and a secondary (allosteric) binding site on the M1 receptor.[2][3][4] This nuanced mechanism of action is crucial for interpreting its behavioral effects and troubleshooting unexpected experimental outcomes. All guidance provided herein is based on its function as an M1 muscarinic agonist.
Troubleshooting Guides
This section is designed to address specific issues researchers might encounter during in vivo experiments with this compound.
Q1: My subjects exhibit unexpected cholinergic side effects (e.g., salivation, diarrhea, urination) even at doses intended to be therapeutic. What is happening and what should I do?
A1: Activation of M1 muscarinic receptors, even with selective compounds, can sometimes lead to classic cholinergic adverse effects.[5] While VU0364572 is selective for the M1 receptor, high doses or individual subject sensitivity can result in these observations.
Troubleshooting Protocol:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration volume. Ensure accurate body weight measurements for each animal.
-
Dose-Response Analysis: If not already performed, conduct a dose-response study to identify the therapeutic window in your specific animal model and behavioral paradigm. It's possible your "therapeutic" dose is at the upper end of the effective range, bordering on a dose that produces adverse effects.
-
Route of Administration: Consider the route of administration. Oral administration, for which this compound is known to be active, may have a different pharmacokinetic and side-effect profile compared to intraperitoneal (IP) injection.[1]
-
Acclimatization and Stress: Ensure animals are properly acclimatized to handling and injection procedures. Stress can sometimes exacerbate gastrointestinal and other physiological responses.
-
Observation Period: Systematically score the presence and severity of cholinergic signs (e.g., using a rating scale for salivation, diarrhea) at defined time points post-administration to correlate them with the drug's pharmacokinetic profile. VU0364572 has a reported half-life of 45 minutes, so adverse effects should be relatively transient.[1]
Q2: I am not observing the expected pro-cognitive effects of this compound in my behavioral task.
A2: The lack of efficacy can stem from several factors, ranging from experimental design to the specific neurobiology of the model. VU0364572 has shown efficacy in enhancing hippocampal-dependent cognitive function.[6]
Troubleshooting Protocol:
-
Pharmacokinetics and Timing: VU0364572 has a short half-life of approximately 45 minutes.[1] Ensure that the timing of your behavioral testing coincides with the peak plasma and brain concentrations of the compound. The pre-treatment time is critical.
-
Dose Selection: The effective dose can vary between different behavioral paradigms and animal strains. The dose used in one study (e.g., for Alzheimer's pathology) may not be optimal for a different cognitive task.[7] A full dose-response curve is recommended.
-
Behavioral Paradigm Specificity: VU0364572's effects can be brain-region specific.[6] It has shown robust effects in hippocampal-dependent tasks but may have lower efficacy in tasks heavily reliant on other brain regions like the prefrontal cortex.[6]
-
Compound Stability and Formulation: Ensure the compound is properly stored to prevent degradation.[1] Verify the solubility and stability of your formulation. If the compound precipitates out of solution, it will not be effectively delivered to the animal.
-
Baseline Performance: If the animals' baseline performance in the cognitive task is either at floor or ceiling levels, it will be difficult to detect any drug-induced improvement. Ensure your task is sensitive enough to detect cognitive enhancement.
Q3: My subjects are showing unexpected hypoactivity or, conversely, seizure-like behavior after administration.
A3: These are known, dose-dependent effects of M1 muscarinic agonists. While pro-cognitive at certain doses, higher doses can lead to adverse effects that can confound behavioral experiments.
Troubleshooting Protocol:
-
Dose-Dependent Effects: Hypoactivity can be an early sign of cholinergic adverse effects, while seizure activity is associated with excessive M1 activation at high doses.[8] It is critical to establish a dose-response relationship for these effects in your model.
-
Locomotor Activity Monitoring: Before proceeding with your primary behavioral experiment, assess the effects of your chosen doses on spontaneous locomotor activity in an open-field test. This will help you identify a dose that does not independently affect motor function. Doses up to 56.6 mg/kg have been reported to have no effect on baseline locomotor activity in one study.[7]
-
Refine Dose Selection: If hypoactivity or seizure-like behaviors are observed, reduce the dose. The goal is to find a dose that is effective in your cognitive paradigm without causing confounding motor effects.
-
Video Recording: Record and carefully review behavioral sessions to identify subtle signs of adverse effects that might not be apparent from automated data collection, such as tremors, ataxia, or stereotypies.
Q4: There is high variability in behavioral responses between my subjects.
A4: High variability is a common challenge in in vivo research and can be due to biological or experimental factors.
Troubleshooting Protocol:
-
Consistent Dosing Technique: Ensure your administration technique (e.g., IP injection, oral gavage) is consistent across all animals. Inconsistent administration can lead to variable drug exposure.
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background. Ensure they are housed under identical conditions (light/dark cycle, temperature, diet) to minimize biological variability.
-
Randomization and Blinding: Properly randomize animals into treatment groups and conduct experiments in a blinded manner to avoid unconscious bias in handling and scoring.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve the statistical power to detect a significant effect.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior or drug metabolism.
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of action of this compound? A: this compound is a selective M1 muscarinic acetylcholine receptor agonist.[1] It is further characterized as a bitopic agonist, meaning it binds to both the orthosteric (primary) and an allosteric (secondary) site on the M1 receptor.[2][3][4] This dual interaction contributes to its high selectivity and specific signaling profile.
Q: What signaling pathways are activated by this compound? A: VU0364572 robustly activates signaling pathways involving calcium mobilization and ERK1/2 phosphorylation.[6] Interestingly, it has been shown to have little to no effect on β-arrestin recruitment, indicating a degree of "biased agonism" that may contribute to its specific behavioral effects.[6]
Q: Is this compound CNS penetrant? A: Yes, this compound is CNS penetrant and can be administered orally.[1]
Q: What are the known off-target effects of this compound? A: VU0364572 is highly selective for the M1 receptor compared to other muscarinic receptor subtypes (M2-M5).[6] Profiling against a broad panel of other GPCRs, ion channels, and transporters has shown a clean ancillary pharmacology profile with minimal off-target activity at therapeutic concentrations.[6]
Q: What is the pharmacokinetic profile of this compound? A: VU0364572 has a relatively short half-life of 45 minutes, which is an important consideration for the timing of behavioral experiments.[1][7]
Data Presentation
Table 1: In Vitro Pharmacology of VU0364572
| Parameter | Value | Receptor/Assay | Reference |
|---|---|---|---|
| EC50 | 0.11 µM | M1 Muscarinic Receptor | [1] |
| Signaling Pathway | Agonist | Ca2+ Mobilization | [6] |
| Signaling Pathway | Agonist | ERK1/2 Phosphorylation | [6] |
| Signaling Pathway | No Effect | β-arrestin Recruitment |[6] |
Table 2: In Vivo Dosages and Effects of VU0364572
| Dose | Route | Animal Model | Behavioral Effect | Reference |
|---|---|---|---|---|
| 10 mg/kg/day | Oral (in drinking water) | 5XFAD Transgenic Mice | Preserved hippocampal memory; Reduced Aβ40,42 levels | [1][7] |
| 0.32 - 10 mg/kg | IP | Sprague-Dawley Rats | Failed to meaningfully attenuate cocaine-vs-food choice | [9] |
| Up to 56.6 mg/kg | Not specified | Mice | No effect on baseline locomotor activity |[7] |
Experimental Protocols & Visualizations
Signaling Pathway of VU0364572 at the M1 Receptor
The following diagram illustrates the established signaling cascade following the activation of the M1 muscarinic receptor by VU0364572. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and activation of Protein Kinase C (PKC) and downstream pathways like ERK.
Caption: Signaling pathway of the M1 agonist VU0364572.
Troubleshooting Workflow for Unexpected In Vivo Results
This logical diagram provides a step-by-step process for researchers to follow when they encounter unexpected or inconsistent results during in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
VU0364572 TFA vehicle solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and handling of VU0364572 TFA vehicle solutions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and reproducible experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The solubility of this compound is lower in aqueous solutions. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase the final percentage of DMSO in the working solution. 2. Consider using a different vehicle system, such as one containing PEG300 and Tween-80, which can improve solubility in aqueous environments.[1] 3. Prepare the working solution fresh and use it immediately. |
| Inconsistent or unexpected results in cell-based assays (e.g., altered cell viability, proliferation, or signaling). | The trifluoroacetate (TFA) counter-ion can have biological effects, including cytotoxicity or altered cellular signaling.[2] The pH of the final solution may be too low due to the acidic nature of TFA. | 1. Perform a vehicle control experiment with the TFA salt of a non-active compound to assess the effect of the counter-ion. 2. Consider exchanging the TFA counter-ion for a more biocompatible one, such as hydrochloride or acetate, through ion-exchange chromatography or repeated lyophilization with the desired acid.[2][3] 3. Measure and adjust the pH of the final working solution to physiological levels (typically pH 7.2-7.4). |
| Low bioavailability or inconsistent results in in vivo studies. | Poor solubility or precipitation of the compound at the injection site. Degradation of the compound in the vehicle solution. | 1. Use a vehicle specifically designed for poorly soluble compounds, such as the DMSO/PEG300/Tween-80/Saline formulation.[1] 2. Prepare the dosing solution fresh before each experiment and protect it from light.[1] 3. Ensure the solution is clear and free of particulates before administration. Sonication may be used to aid dissolution.[1] |
| Difficulty dissolving the lyophilized powder. | The compound may have absorbed moisture, affecting its solubility. The chosen solvent may not be appropriate for the desired concentration. | 1. Ensure the lyophilized powder is stored in a desiccator at the recommended temperature (-20°C or -80°C) to prevent moisture absorption.[1] 2. Refer to the solubility data to select an appropriate solvent and concentration. For high concentrations, DMSO is recommended.[1] 3. Gentle warming or sonication can be used to facilitate dissolution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Q2: How should I store the stock solution of this compound?
A2: The stock solution in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] It is important to seal the vials tightly and protect them from moisture and light. Avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended, especially at higher concentrations, due to the compound's limited aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
Q4: Are there any known interferences of the TFA salt in biological assays?
A4: Yes, trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification and can remain as a counter-ion.[2] Residual TFA can interfere with cellular assays by altering the pH of the medium or by exhibiting direct cellular effects, such as inhibiting or stimulating cell proliferation.[2]
Q5: How can I mitigate the potential effects of the TFA counter-ion in my experiments?
A5: To minimize the impact of the TFA counter-ion, you can include a vehicle control that contains the TFA salt of a structurally related but inactive compound. Alternatively, you can perform a salt exchange to replace TFA with a more biologically inert counter-ion like chloride or acetate.[2][3]
Quantitative Data Summary
The following tables provide a summary of the solubility and storage stability of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 27.5 mg/mL |
| Ethanol | Not specified |
| PEG300 | Not specified |
| Saline | Not specified |
| Water | Not specified |
Data sourced from MedchemExpress.[1]
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's specifications |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1] |
| Working Solution for in vivo studies | Prepared Fresh | Use on the same day[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (27.5 mg/mL in DMSO)
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of DMSO to the vial to achieve a final concentration of 27.5 mg/mL.
-
Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Rodent Studies
This protocol provides a method for preparing a vehicle solution suitable for oral administration in rodents.
Materials:
-
This compound stock solution (27.5 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
Procedure:
-
Calculate the required volume of the this compound stock solution based on the desired final concentration in the working solution.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 in the vehicle is typically around 40%. For example, for a 1 mL final volume, add 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add Tween-80 to the solution. The final concentration of Tween-80 is typically around 5%. For a 1 mL final volume, add 50 µL of Tween-80.
-
Mix the solution until it is homogeneous.
-
Add saline to reach the final desired volume. For a 1 mL final volume, add 450 µL of saline.
-
The final vehicle composition will be, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the final solution until it is clear and uniform.
-
Prepare this working solution fresh on the day of the experiment.[1]
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway activated by this compound.
Caption: Experimental Workflow for this compound Vehicle Solution Preparation.
References
Technical Support Center: VU0364572 TFA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving VU0364572 TFA.
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays with different batches of this compound. What could be the cause?
Inconsistent results between different batches of this compound can arise from several factors:
-
Variability in Trifluoroacetic Acid (TFA) Content: VU0364572 is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process.[1][2] Residual TFA can vary between batches and may directly impact experimental outcomes.[1] TFA has been shown to inhibit cell growth at concentrations as low as 10 nM and can also influence various cellular processes, leading to unpredictable fluctuations in experimental data.[1]
-
Compound Purity and Integrity: Ensure the purity of each batch is confirmed by analytical methods such as HPLC. Degradation of the compound due to improper storage can also lead to variability.
-
Solvent Preparation: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[3] Always use newly opened, high-purity DMSO for preparing stock solutions.
Recommendations:
-
Quantify TFA Content: If possible, quantify the TFA content in each batch. This can be achieved through techniques like 19F-NMR or ion chromatography.[4][5]
-
Counter-ion Exchange: For sensitive assays, consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[1][2]
-
Consistent Batch Usage: For a single set of experiments, use the same batch of this compound to minimize batch-to-batch variability.
-
Strict Adherence to Solubilization Protocol: Follow a consistent and validated protocol for dissolving the compound.
Q2: My in vivo experiments show high variability in animal responses to this compound. How can I minimize this?
High variability in in vivo studies can be attributed to several factors beyond the compound itself:
-
TFA-Induced Physiological Effects: The TFA counter-ion can have in vivo effects, including the potential to trifluoroacetylate amino groups in proteins and phospholipids, which may elicit immune responses.[1]
-
Compound Stability and Formulation: The stability of the dosing solution is critical. This compound solutions for in vivo use should ideally be prepared fresh for each experiment.[6] The formulation used for administration can also impact bioavailability and, consequently, the observed effect.
-
Animal Model and Dosing: The choice of animal model, age, and dosing regimen can significantly influence the outcome. For instance, in studies with 5XFAD transgenic Alzheimer's mice, a chronic dosing schedule was employed.[7]
Recommendations:
-
Vehicle Control: Always include a vehicle control group that receives the same formulation without the active compound to account for any effects of the vehicle or the TFA salt.
-
Fresh Solution Preparation: Prepare dosing solutions fresh daily to avoid degradation.[6]
-
Standardized Dosing Procedure: Ensure a consistent and accurate dosing procedure for all animals.
-
Monitor for Adverse Effects: Be aware of potential cholinergic side effects associated with M1 receptor agonists, such as salivation, diarrhea, and emesis, which could contribute to variability in behavioral readouts.[5]
Frequently Asked Questions (FAQs)
General
Q3: What is this compound and what is its mechanism of action?
VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[8] As a trifluoroacetate (TFA) salt, it is a commonly used form for research purposes. It has been shown to have neuroprotective potential and is being investigated for its therapeutic effects in conditions like Alzheimer's disease.[7][8]
Q4: What is the significance of the TFA salt form?
Trifluoroacetic acid (TFA) is often used during the synthesis and purification of compounds like VU0364572.[1][2] While it facilitates purification, residual TFA in the final product can influence experimental results by altering the physicochemical properties of the compound and directly affecting biological systems.[1][9]
Handling and Storage
Q5: How should I store this compound?
For long-term storage, this compound solid should be stored at -20°C, desiccated and protected from light.[10] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q6: What is the best way to prepare a stock solution of this compound?
It is recommended to use newly opened, anhydrous DMSO to prepare stock solutions.[3] To aid dissolution, ultrasonic treatment may be necessary.[3] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline are recommended and should be prepared fresh.[3]
Experimental Design
Q7: What are the key signaling pathways activated by VU0364572?
VU0364572, as an M1 receptor agonist, activates Gq-coupled signaling pathways. This leads to downstream effects including:
-
Calcium Mobilization: A rapid increase in intracellular calcium levels.[11][12]
-
ERK1/2 Phosphorylation: Activation of the extracellular signal-regulated kinase 1/2 pathway.[11]
-
Phosphorylation of other proteins: It has been shown to promote the phosphorylation of KCNQ2, NR1, and MARCKS.[3][8]
Q8: Are there any known off-target effects of VU0364572?
VU0364572 is reported to be a highly selective M1 receptor agonist.[8] However, like many allosteric modulators, its pharmacology can be complex. Some studies suggest a potential bitopic binding mode, interacting with both the allosteric and orthosteric sites of the M1 receptor.[13]
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of VU0364572
| Assay | Cell Line | Parameter | Value | Reference |
| M1 Receptor Activation | - | EC50 | 0.11 µM | [8] |
| Calcium Mobilization | hM1 CHO cells | EC50 | ~100 nM | [11] |
| ERK1/2 Phosphorylation | hM1 CHO cells | EC50 | ~300 nM | [11] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| 5XFAD Transgenic Alzheimer's Mice | 10 mg/kg/day in drinking water for 4 months | Preserved hippocampal memory; Reduced soluble and insoluble Aβ40,42 | [7] |
| Rats | - | Enhanced acquisition of hippocampal-dependent cognitive function | [11] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture CHO cells stably expressing the human M1 muscarinic receptor (hM1 CHO) in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity upon addition of the compound.
-
Data Analysis: Normalize the fluorescence response to the maximum response elicited by a full agonist (e.g., carbachol) and calculate EC50 values.[11]
Protocol 2: In Vivo Administration in a Mouse Model of Alzheimer's Disease
-
Animal Model: Use 5XFAD transgenic mice and wild-type littermates.[7]
-
Compound Formulation: Prepare a solution of this compound in drinking water at a concentration calculated to deliver the desired daily dose (e.g., 10 mg/kg/day).[7]
-
Administration: Provide the medicated drinking water ad libitum to the treatment group, starting at a pre-pathology age (e.g., 2 months) and continuing for the duration of the study (e.g., 4 months).[7]
-
Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the Morris water maze to assess cognitive function.[7]
-
Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect brain tissue for biochemical and immunohistochemical analysis of Alzheimer's disease pathology (e.g., Aβ levels).[7]
Visualizations
Caption: Signaling pathway of this compound via the M1 muscarinic acetylcholine receptor.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aobious.com [aobious.com]
- 11. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Validation & Comparative
Validating the M1 Agonist Activity of VU0364572 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic acetylcholine receptor (M1-mAChR) agonist, VU0364572 TFA, with other relevant compounds. The following sections detail the experimental data and protocols that validate its activity, offering a comprehensive resource for researchers in neuroscience and drug discovery.
Introduction to this compound
This compound is an orally active and selective allosteric agonist of the M1 muscarinic receptor.[1][2] It is central nervous system (CNS) penetrant and has demonstrated neuroprotective potential, showing promise in preclinical models of Alzheimer's disease by preventing memory impairments and reducing neuropathology.[1][2][3][4] Allosteric agonists like VU0364572 bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This can offer greater subtype selectivity and a differentiated pharmacological profile compared to traditional orthosteric agonists. Some studies suggest that VU0364572 may act as a bitopic ligand, interacting with both the allosteric and orthosteric sites.[5][6][7]
Comparative Analysis of M1 Agonist Activity
The M1 agonist activity of this compound is typically validated through a series of in vitro assays that measure key downstream signaling events following receptor activation. This guide compares the performance of this compound with the well-characterized M1/M4-preferring agonist xanomeline and the non-selective orthosteric agonist carbachol (CCh).
Data Presentation
The following table summarizes the quantitative data from key functional assays used to characterize the M1 agonist activity of this compound and comparator compounds.
| Compound | Assay | Cell Line | Potency (EC50) | Efficacy (% of CCh max) | Reference |
| This compound | Calcium Mobilization | hM1 CHO | 0.11 µM | 70.8 ± 6.43% | [1][2][8][9][10] |
| This compound | ERK1/2 Phosphorylation | hM1 CHO | Agonist activity observed | Partial agonist | [9] |
| This compound | β-Arrestin Recruitment | hM1 CHO PathHunter | Little to no effect | - | [9] |
| Xanomeline | Phospholipid Hydrolysis | m1 CHO | Full agonist | 100% | [1] |
| Xanomeline | Phospholipid Hydrolysis | BHK | Partial agonist | 72% | [1] |
| Xanomeline | Phospholipid Hydrolysis | A9 L | Partial agonist | 55% | [1] |
| Carbachol (CCh) | Calcium Mobilization | hM1 CHO | Full agonist | 100% (Reference) | [9] |
| Carbachol (CCh) | ERK1/2 Phosphorylation | hM1 CHO | Full agonist | 100% (Reference) | [9] |
| Carbachol (CCh) | β-Arrestin Recruitment | hM1 CHO PathHunter | Full agonist | 100% (Reference) | [9] |
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the canonical Gq-mediated pathway and the subsequent activation of downstream effectors.
Caption: Canonical M1 receptor signaling pathway initiated by an agonist.
Experimental Workflow: In Vitro Validation of M1 Agonism
The following diagram outlines the typical workflow for validating the M1 agonist activity of a test compound like this compound in vitro.
Caption: A generalized workflow for in vitro M1 agonist validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (hM1-CHO) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) and incubated to allow for dye uptake.
-
Compound Preparation: this compound, xanomeline, and carbachol are prepared in a suitable vehicle (e.g., DMSO) and serially diluted to create a concentration range.
-
Assay Procedure: The cell plate is placed in a fluorescent plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of the compounds.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is normalized to the maximum response induced by a saturating concentration of carbachol. EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of the M1 signaling pathway.
-
Cell Culture and Starvation: hM1-CHO cells are cultured to near confluence in multi-well plates and then serum-starved for a defined period (e.g., 24 hours) to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Phosphorylated ERK (p-ERK) and total ERK levels in the cell lysates are quantified using methods such as:
-
ELISA: A sandwich enzyme-linked immunosorbent assay using antibodies specific for p-ERK and total ERK.
-
Western Blotting: Separating proteins by gel electrophoresis, transferring to a membrane, and probing with specific antibodies.
-
Homogeneous Assays (e.g., TR-FRET): Using antibody pairs labeled with a donor and acceptor fluorophore for time-resolved fluorescence resonance energy transfer detection.
-
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the response elicited by carbachol. Concentration-response curves are generated to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and an indicator of biased agonism.
-
Cell Line: A specialized cell line, such as the PathHunter CHO-K1 hM1 β-Arrestin cell line, is used. These cells are engineered to express the M1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Assay Principle: Agonist-induced recruitment of β-arrestin to the M1 receptor brings the two β-galactosidase fragments into proximity, forming a functional enzyme.
-
Procedure:
-
Cells are seeded in white-walled, clear-bottom microplates.
-
Test compounds are added at various concentrations.
-
The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
A detection reagent containing the β-galactosidase substrate is added.
-
-
Data Acquisition: The resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal is normalized to the maximum response produced by a full agonist like carbachol. As noted, this compound shows little to no recruitment of β-arrestin, indicating strong biased agonism away from this pathway.[9]
Conclusion
The experimental data robustly validate the M1 agonist activity of this compound. It acts as a potent partial agonist in activating the canonical Gq-mediated calcium signaling and ERK phosphorylation pathways. Significantly, its lack of β-arrestin recruitment distinguishes it from unbiased agonists like carbachol and suggests a potential for a reduced side-effect profile related to receptor desensitization. This comparative guide provides the necessary data and protocols for researchers to effectively evaluate and utilize this compound in their studies of M1 receptor pharmacology and its therapeutic potential.
References
- 1. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VU0364572 TFA and Other M1 Muscarinic Ag
An Objective Analysis for Researchers and Drug Development Professionals
Introduction: The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. This has spurred the development of a diverse array of M1-selective agonists. This guide provides a detailed comparison of VU0364572 TFA, a notable M1 allosteric agonist, with other prominent M1 agonists, offering a comprehensive overview of their pharmacological properties and the experimental data that defines them.
At a Glance: Comparative Overview of M1 Agonists
The following table summarizes the key pharmacological parameters of this compound and a selection of other M1 agonists. This data, gathered from various in vitro and in vivo studies, highlights the nuances in potency, selectivity, and mechanism of action that differentiate these compounds.
| Compound | Type | M1 Potency (EC50) | M1 Efficacy (% of ACh/Carbachol) | Muscarinic Subtype Selectivity | Key Features |
| This compound | Allosteric/Bitopic Agonist | ~110 nM[1] | Full agonist activity[1] | Highly selective for M1 over M2-M5 (>30 µM)[1] | CNS penetrant, orally active, shows neuroprotective potential.[2] |
| Xanomeline | Orthosteric/Allosteric (M1/M4 preferring) | M1: High affinity (IC50 = 0.006 nM in rabbit vas deferens)[3] | Partial to full agonist (55-100% of carbachol in different cell lines)[3] | Prefers M1/M4; lower affinity for M2, M3, M5.[4] | Clinically investigated for schizophrenia and Alzheimer's disease. |
| TBPB | Allosteric Agonist | 112 ± 3.1 nM[5] | Full agonist (118 ± 6.6% Emax) at M1.[6] | Highly selective for M1; no agonist activity at M2-M5.[5] | Shows antipsychotic-like activity in animal models.[5] |
| 77-LH-28-1 | Allosteric/Bitopic Agonist | High potency | Full agonist | Highly selective for M1 over other mAChR subtypes.[7] | Brain-penetrant agonist.[7] |
| Cevimeline | Orthosteric Agonist | 23 nM[2] | Not specified | M1/M3 > M5 > M2/M4.[2] | FDA-approved for dry mouth in Sjögren's syndrome.[8] |
In-Depth Pharmacological Profiles
This compound: A Selective Allosteric Modulator with a Twist
VU0364572 is characterized as a potent and selective allosteric agonist of the M1 muscarinic receptor.[2] It exhibits an EC50 of approximately 0.11 μM and demonstrates high selectivity for the M1 subtype over other muscarinic receptors (M2-M5).[2] A key feature of VU0364572 is its bitopic binding mode, suggesting interaction with both an allosteric site and the orthosteric acetylcholine (ACh) binding site.[9] This dual interaction may contribute to its unique pharmacological profile. In preclinical studies, VU0364572 has shown promise in models of Alzheimer's disease, where it has been observed to preserve hippocampal memory and reduce amyloid-β pathology.[2] Furthermore, it is CNS penetrant and orally active, making it a valuable tool for in vivo research.[2]
Xanomeline: The Clinically Investigated M1/M4 Preferring Agonist
Xanomeline is a well-studied muscarinic agonist that shows a preference for M1 and M4 receptors.[4] Its complex pharmacology involves interactions with both the orthosteric and potentially allosteric sites.[10] In vitro studies have demonstrated its high affinity for M1 receptors and its ability to act as a full or partial agonist depending on the cell system.[3] Xanomeline has undergone clinical investigation for the treatment of psychosis in Alzheimer's disease and schizophrenia.[11] While it shows efficacy, its activity at other muscarinic subtypes can contribute to cholinergic side effects.[4]
TBPB: A Highly Selective Allosteric Agonist
TBPB (1-(1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) is distinguished by its high selectivity as an M1 allosteric agonist, with no reported agonist activity at M2-M5 subtypes.[5] It activates the M1 receptor with an EC50 of about 112 nM.[5] The allosteric mechanism of TBPB is thought to be responsible for its remarkable selectivity, a significant advantage over orthosteric agonists that often struggle with subtype differentiation due to the conserved nature of the ACh binding site.[5] Preclinical studies have highlighted its potential antipsychotic-like effects.[5]
77-LH-28-1: A Potent and Brain-Penetrant Allosteric Agonist
77-LH-28-1 is another selective M1 allosteric agonist that has demonstrated high potency and efficacy in both recombinant and native tissue systems.[7] It is also brain-penetrant, making it suitable for in vivo studies investigating the central effects of M1 activation.[7] Similar to VU0364572, some evidence suggests a bitopic binding mode for 77-LH-28-1.[12]
Cevimeline: An FDA-Approved Orthosteric Agonist
Cevimeline is an orthosteric muscarinic agonist with higher affinity for M1 and M3 receptors.[2][13] It is clinically approved for the treatment of xerostomia (dry mouth) in patients with Sjögren's syndrome, a condition where its pro-secretory effects are beneficial.[8][14] Its lower selectivity compared to allosteric agonists means it can also activate other muscarinic receptor subtypes, leading to a broader range of physiological effects.[2]
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic receptor initiates a cascade of intracellular signaling events. A common pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to downstream effects such as the phosphorylation of extracellular signal-regulated kinases (ERK).
A typical experimental workflow to characterize an M1 agonist involves a series of in vitro assays to determine its potency, efficacy, and selectivity, followed by in vivo studies to assess its physiological effects.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for assessing the functional potency of M1 agonists.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 muscarinic receptor.
-
Methodology:
-
Cells are plated in 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The test compound (agonist) at various concentrations is added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured over time.
-
Data is typically normalized to the response of a reference agonist like acetylcholine or carbachol.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonist.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of Gq/11 pathway activation.
-
Cell Line: Similar to the calcium mobilization assay, cells stably expressing the M1 receptor are used.
-
Methodology:
-
Cells are typically pre-labeled with [³H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.
-
The cells are then washed and incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of IPs).
-
The test agonist is added at various concentrations, and the cells are incubated for a specific period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The accumulated [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.
-
The radioactivity of the eluted IPs is measured by liquid scintillation counting.
-
Dose-response curves are constructed to determine the EC50 of the agonist.
-
ERK Phosphorylation Assay
This assay measures a downstream signaling event that can be initiated by M1 receptor activation.
-
Cell Line: Cells expressing the M1 receptor.
-
Methodology:
-
Cells are serum-starved for a period to reduce basal ERK phosphorylation.
-
The cells are then stimulated with the test agonist at various concentrations for a short duration (e.g., 5-15 minutes).
-
The stimulation is stopped, and the cells are lysed.
-
The levels of phosphorylated ERK (pERK) and total ERK in the cell lysates are quantified using techniques such as:
-
Western Blotting: Using antibodies specific for pERK and total ERK.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Using specific antibody pairs for capture and detection.
-
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA: Commercially available assay kits for high-throughput screening.
-
-
The ratio of pERK to total ERK is calculated, and dose-response curves are generated to determine the agonist's potency.
-
Conclusion
This compound stands out as a highly selective M1 allosteric agonist with a unique bitopic binding mechanism, offering a valuable tool for preclinical research into M1-mediated neuroprotection. Its comparison with other M1 agonists like the clinically relevant xanomeline, the highly selective TBPB, the brain-penetrant 77-LH-28-1, and the approved drug cevimeline, reveals a spectrum of pharmacological properties. The choice of an appropriate M1 agonist for research or therapeutic development will depend on the specific application, with considerations for selectivity, mechanism of action, and desired in vivo effects. The experimental protocols outlined provide a foundation for the continued characterization and comparison of novel M1-targeted compounds.
References
- 1. Development of a Highly Selective, Orally Bioavailable and CNS Penetrant M1 Agonist Derived from the MLPCN Probe ML071 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to M1 Muscarinic Receptor Positive Allosteric Modulators: VU0364572 TFA vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. The development of positive allosteric modulators (PAMs) for the M1 receptor offers a nuanced approach to enhancing cholinergic signaling, potentially overcoming the selectivity and side-effect challenges associated with orthosteric agonists. This guide provides an objective comparison of VU0364572 TFA, a notable M1 allosteric agonist, with other significant M1 PAMs, supported by experimental data and detailed methodologies.
Introduction to this compound and M1 PAMs
This compound is a selective allosteric agonist of the M1 muscarinic receptor.[1] Unlike pure PAMs, which typically enhance the effect of the endogenous ligand acetylcholine (ACh), allosteric agonists can activate the receptor directly, albeit at a site distinct from the ACh binding site. More recent studies suggest that VU0364572 and related compounds act as "bitopic" ligands, engaging with both the allosteric and orthosteric sites of the M1 receptor.[1][2] This complex mechanism of action differentiates it from other M1 PAMs that exhibit varying degrees of intrinsic agonist activity and cooperativity with acetylcholine.
The landscape of M1 PAMs is diverse, with compounds like TAK-071 and MK-7622 having advanced to clinical trials.[3] A critical differentiator among these modulators is their intrinsic agonist activity and their cooperativity with acetylcholine. High cooperativity PAMs can lead to a narrower therapeutic window, with cholinergic side effects such as diarrhea occurring at doses close to those required for cognitive enhancement.[4] In contrast, PAMs with low cooperativity, like TAK-071, have demonstrated a wider margin between efficacy and adverse effects in preclinical models.[5][6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other key M1 PAMs. These data highlight the differences in potency, efficacy, and agonist activity that underpin their distinct preclinical profiles.
Table 1: In Vitro Pharmacology of M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 PAM Efficacy (% ACh Max) | M1 Agonist EC50 (µM) | M1 Agonist Efficacy (% ACh Max) | Cooperativity (α-value) | Reference |
| VU0364572 | N/A (Allosteric Agonist) | N/A | ~0.11 | Full Agonist | N/A | [1] |
| TAK-071 | 2.7 | N/A | >10 | Minimal | 199 | [6] |
| MK-7622 | 6.7 (mouse), 14 (rat) | N/A | ~1 | Partial Agonist | 511 | [3][4] |
| PF-06764427 | N/A | N/A | ~0.1 | Full Agonist | High | [3] |
| VU0453595 | ~300 | ~85 | >30 | Devoid of Agonism | N/A | [3] |
| VU0486846 | 310 | 85 ± 2 | 4.5 | 29 ± 6 | N/A | [7] |
| VU319 | 492 | 71.3 ± 9.9 | >30 | Minimal | N/A | [8] |
N/A: Not Applicable or Not Reported
Table 2: In Vivo Performance of M1 PAMs in Rodent Models
| Compound | Cognitive Enhancement (Novel Object Recognition) | Cholinergic Side Effects (e.g., Diarrhea) | Therapeutic Window | Reference |
| VU0364572 | Efficacious | Not explicitly compared | Not explicitly compared | [2] |
| TAK-071 | Efficacious (0.3 mg/kg) | Observed at higher doses (10 mg/kg) | Wide (33-fold margin) | [5][6] |
| MK-7622 | Inefficacious | Observed at therapeutic doses | Narrow | [3][4] |
| PF-06764427 | Not Reported | Induces behavioral convulsions | Narrow | [3] |
| VU0453595 | Efficacious | No convulsions at high doses | Wide | [3] |
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic receptor and the evaluation of its modulators involve specific signaling cascades and experimental procedures.
M1 Receptor Signaling Pathway
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of an agonist, the receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key signaling event that can be measured to assess receptor activation.
Caption: M1 muscarinic receptor signaling pathway.
Experimental Workflow: In Vitro and In Vivo Evaluation
The characterization of M1 PAMs typically follows a workflow that progresses from in vitro assays to in vivo behavioral models.
Caption: General experimental workflow for M1 PAM evaluation.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following M1 receptor activation, providing data on the potency (EC50) and efficacy of the modulators.
Objective: To determine the potency and efficacy of M1 PAMs and their intrinsic agonist activity.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds (this compound and other M1 PAMs).
-
Acetylcholine (as the reference agonist).
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Seed M1-CHO cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.
-
Assay:
-
Agonist Mode: Add serial dilutions of the test compound to the cells and measure the fluorescence signal over time to determine intrinsic agonist activity.
-
PAM Mode: Add a fixed, sub-maximal concentration of acetylcholine (e.g., EC20) followed by serial dilutions of the test compound. Measure the potentiation of the acetylcholine-induced calcium response.
-
-
Data Analysis: The change in fluorescence is used to calculate the EC50 and maximal response for both agonist and PAM activities.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the test compounds to the M1 receptor and their selectivity against other muscarinic receptor subtypes.
Objective: To assess the binding affinity and selectivity of M1 PAMs.
Materials:
-
Cell membranes prepared from cells expressing the M1, M2, M3, M4, and M5 receptors.
-
Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Test compounds.
-
Atropine (for determining non-specific binding).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate competition binding curves and calculate the inhibition constant (Ki) of the test compound. For PAMs that do not bind to the orthosteric site, their effect on the binding of [3H]-NMS in the presence of acetylcholine is measured to determine binding cooperativity.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the pro-cognitive effects of M1 PAMs, often in a model of cognitive impairment induced by scopolamine.
Materials:
-
Test animals (mice or rats).
-
An open-field arena.
-
A set of identical objects for the training phase and a novel object for the testing phase.
-
Scopolamine (to induce a cholinergic deficit and memory impairment).
-
Test compounds.
-
Video recording and analysis software.
Procedure:
-
Habituation: Allow the animals to explore the empty arena for a set period on the day before the test to acclimate them to the environment.
-
Training Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5-10 minutes). The test compound or vehicle is administered before this phase. In scopolamine-induced amnesia models, scopolamine is administered prior to the test compound.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Record the time the animal spends exploring each object.
-
Data Analysis: Calculate a discrimination index, which is a measure of the preference for the novel object over the familiar one. A higher discrimination index indicates better memory.
Conclusion
The comparative analysis of this compound and other M1 positive allosteric modulators reveals a complex and nuanced landscape for M1-targeted drug discovery. While allosteric agonists like VU0364572 offer a direct way to activate the receptor, their bitopic nature and potential for strong agonism may present challenges in achieving a wide therapeutic window. In contrast, "pure" PAMs with low intrinsic agonism and optimized cooperativity, such as TAK-071 and VU0453595, appear to offer a more favorable profile, demonstrating cognitive enhancement in preclinical models with a reduced risk of cholinergic side effects. The choice of which modality to pursue will depend on the specific therapeutic goals and the acceptable safety margins. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel M1 modulators with the potential to treat cognitive deficits in a range of neurological and psychiatric disorders.
References
- 1. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T‐495, a novel low cooperative M1 receptor positive allosteric modulator, improves memory deficits associated with cholinergic dysfunction and is characterized by low gastrointestinal side effect risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-071, a novel M1 positive allosteric modulator with low cooperativity, improves cognitive function in rodents with few cholinergic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the M1 Muscarinic Agonist VU0364572 TFA: Cross-Validation of Effects in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine receptor agonist VU0364572 TFA with other relevant compounds, supported by experimental data from various in vitro and in vivo models. The objective is to offer a clear perspective on its performance and pharmacological profile for researchers in neuroscience and drug discovery, particularly those focused on neurodegenerative disorders like Alzheimer's disease.
I. In Vitro Pharmacological Profile
VU0364572 is a selective allosteric agonist of the M1 muscarinic receptor.[1] Its efficacy is most pronounced in activating Gq-coupled signaling pathways, leading to calcium mobilization and ERK1/2 phosphorylation, with minimal to no recruitment of β-arrestin.[2][3] This biased agonism is a key feature of its pharmacological profile.
Table 1: Comparison of In Vitro Potency and Efficacy of M1 Muscarinic Receptor Agonists
| Compound | Target | EC50 (Calcium Mobilization) | Efficacy (% of Carbachol max) | Selectivity Profile | Key Features |
| VU0364572 | M1 Allosteric Agonist | 0.11 µM[1] | ~71%[2] | Highly selective for M1 over M2-M5 subtypes.[2][3] | Orally active, CNS penetrant, biased agonist (Ca2+/ERK vs. β-arrestin).[1][2][3] |
| VU0357017 | M1 Allosteric Agonist | 0.477 µM[1] | ~42%[2] | Highly selective for M1; no activity at M2-M5 up to 30 µM.[1] | Brain-penetrant, weaker partial agonist compared to VU0364572.[3] |
| Xanomeline | M1/M4 Preferring Agonist | Not specified | Not specified | Preferential for M1 and M4 subtypes. | Clinically evaluated but with cholinergic side effects.[4] |
| AC-42 | M1 Allosteric Agonist | Not specified | Activates Gαq/11 and Gαs pathways | Selective for M1. | Does not promote M1-Gαi1/2 coupling.[5] |
II. In Vivo Efficacy in Disease Models
This compound has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease, primarily attributed to its ability to modulate amyloid-β (Aβ) pathology and improve cognitive function.
A. Effects on Amyloid-β Pathology in 5XFAD Mice
Chronic administration of VU0364572 to 5XFAD transgenic mice, a model of Alzheimer's disease, has been shown to reduce the burden of Aβ pathology.
Table 2: Effects of Chronic VU0364572 Treatment on Aβ Levels in 5XFAD Mice
| Brain Region | Aβ Fraction | Aβ40 Reduction | Aβ42 Reduction |
| Cortex | Soluble | Not significant | 34.2% |
| Insoluble | 38.9% | 34.2% | |
| Hippocampus | Soluble | 40.4% | 23.4% (trend) |
| Insoluble | 43.3%* | Not significant |
*p < 0.05, **p < 0.01. Data extracted from Lebois et al., 2017.[6]
B. Cognitive Enhancement in Animal Models
VU0364572 has shown efficacy in reversing cognitive deficits in animal models.
Table 3: Behavioral Effects of M1 Agonists in Cognitive Tasks
| Compound | Animal Model | Behavioral Task | Key Findings |
| VU0364572 | 5XFAD Mice | Morris Water Maze | Prevented the development of memory impairments.[6][7] |
| VU0357017 | Scopolamine-induced amnesia in rats | Contextual Fear Conditioning | Reversed scopolamine-induced deficits at 10 mg/kg.[1] |
| Xanomeline | Rodent models of cocaine addiction | Cocaine-vs-food choice | Repeated treatment attenuated cocaine choice.[8][9] |
III. Signaling Pathways and Experimental Workflows
A. M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 receptor by an agonist like VU0364572 initiates a cascade of intracellular events. The primary pathway involves the Gq protein, leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This can subsequently lead to the activation of the ERK1/2 signaling cascade.
B. Experimental Workflow: In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
C. Experimental Workflow: In Vivo Alzheimer's Disease Model Study
This workflow outlines a typical preclinical study to evaluate the efficacy of a compound in a transgenic mouse model of Alzheimer's disease.
IV. Detailed Experimental Protocols
A. Calcium Mobilization Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.[10]
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a buffer for approximately one hour at 37°C.[10]
-
Compound Addition: The plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR). Test compounds (this compound and alternatives) at various concentrations are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The maximum fluorescence signal is used to generate concentration-response curves and calculate EC50 values.
B. ERK1/2 Phosphorylation Assay
-
Cell Culture and Starvation: CHO-M1 cells are cultured in 6-well plates. Prior to stimulation, cells are serum-starved for 4-12 hours to reduce basal ERK1/2 phosphorylation.[11]
-
Ligand Stimulation: Cells are stimulated with the desired concentrations of M1 agonists for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: The stimulation is terminated by placing the plates on ice and adding lysis buffer.
-
Western Blotting:
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After incubation with a secondary antibody, the signal is detected.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize the data.[11]
-
-
Data Analysis: The ratio of p-ERK to total ERK is quantified to determine the extent of ERK1/2 activation.
C. Aβ ELISA in 5XFAD Mouse Brain
-
Tissue Homogenization: Brain tissue (cortex or hippocampus) is homogenized in a buffer to extract soluble proteins.
-
Fractionation: The homogenate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). The pellet is then further extracted with a strong denaturant (e.g., guanidine-HCl or formic acid) to solubilize insoluble Aβ.[12][13]
-
ELISA:
-
A 96-well plate is coated with a capture antibody specific for Aβ40 or Aβ42.
-
The brain extracts (soluble and insoluble fractions) are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis: A standard curve is used to quantify the concentration of Aβ40 and Aβ42 in the samples.
D. Morris Water Maze Test
-
Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged in one quadrant.[14][15] Visual cues are placed around the room.
-
Acquisition Training: For several consecutive days, mice are given multiple trials to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.[14]
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[2][14]
-
Data Analysis: Shorter escape latencies during training and increased time in the target quadrant during the probe trial indicate better spatial learning and memory.
V. Conclusion
This compound emerges as a potent and selective M1 muscarinic allosteric agonist with a favorable biased signaling profile. Its demonstrated efficacy in reducing Aβ pathology and improving cognitive function in a relevant animal model of Alzheimer's disease highlights its therapeutic potential. The comparative data presented in this guide, alongside detailed experimental methodologies, provide a valuable resource for researchers to contextualize the effects of this compound and to design further investigations into the therapeutic utility of M1 receptor modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jove.com [jove.com]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. themoonlight.io [themoonlight.io]
- 10. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor [moleculardevices.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: VU0364572 TFA Versus Standard of Care in the Fight Against Alzheimer's Disease
For Immediate Release
In the relentless pursuit of effective treatments for Alzheimer's disease (AD), a novel M1 muscarinic acetylcholine receptor (mAChR) agonist, VU0364572 TFA, is showing promise in preclinical studies, offering a potential alternative to the current standard of care. This comparison guide provides a detailed analysis of the efficacy of this compound in head-to-head comparisons with the standard AD treatments, donepezil and memantine, supported by available experimental data.
The current therapeutic landscape for AD is dominated by acetylcholinesterase inhibitors, such as donepezil, and N-methyl-D-aspartate (NMDA) receptor antagonists, like memantine. These treatments primarily offer symptomatic relief. This compound, a selective M1 mAChR agonist, represents a different therapeutic strategy by directly targeting a key receptor involved in memory and cognition, and has demonstrated potential for disease-modifying effects by tackling the hallmark amyloid pathology of AD.
At a Glance: Comparative Efficacy in the 5XFAD Mouse Model
The following tables summarize the preclinical efficacy of this compound, donepezil, and memantine in the widely used 5XFAD transgenic mouse model of Alzheimer's disease. It is important to note that these results are compiled from separate studies, and direct head-to-head trials are limited.
Table 1: Preclinical Efficacy of this compound in 5XFAD Mice
| Efficacy Endpoint | Result | Reference |
| Cognitive Performance | Chronic treatment preserved hippocampal memory. | [1] |
| Amyloid-β (Aβ) Pathology | Significantly reduced soluble and insoluble Aβ40 and Aβ42 levels in the cortex and hippocampus.[1] | [1] |
| Oligomeric Aβ (oAβ) | Significantly decreased oAβ levels in the cortex.[1] | [1] |
Table 2: Preclinical Efficacy of Donepezil in 5XFAD Mice
| Efficacy Endpoint | Result | Reference |
| Cognitive Performance | Reversed cognitive deficits. | [2] |
| Amyloid-β (Aβ) Pathology | Significantly reduced Aβ plaque number in the cortex and hippocampus.[3][4] | [3][4] |
| Tau Pathology | Did not alter tau phosphorylation.[3][4] | [3][4] |
| Neuroinflammation | Reduced Aβ-mediated microglial and astrocytic activation.[3][4] | [3][4] |
Table 3: Preclinical Efficacy of Memantine in 5XFAD Mice
| Efficacy Endpoint | Result | Reference |
| Cognitive Performance | Reversed memory impairments in younger (6-7 months old) mice; no benefit in older (12-15 months old) mice.[5] | [5] |
| Amyloid-β (Aβ) Pathology | Reduced Aβ plaque deposition in younger mice.[6][7] No effect on soluble Aβ oligomer or total Aβ42 levels.[5] | [5][6][7] |
Unraveling the Mechanisms: Signaling Pathways in AD Therapy
The distinct mechanisms of action of this compound, donepezil, and memantine are crucial to understanding their therapeutic potential.
References
- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
- 4. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of VU0364572 TFA: A Comparative Guide for M1 Muscarinic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation and target engagement of VU0364572 TFA, a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). The performance of this compound is objectively compared with alternative M1 PAMs, supported by experimental data, to aid in the selection and design of preclinical studies for neurodegenerative and psychiatric disorders.
Executive Summary
This compound is a potent and selective M1 PAM that has demonstrated efficacy in preclinical models of cognitive impairment and Alzheimer's disease. It functions as an ago-PAM, exhibiting both positive allosteric modulation and direct agonist activity at the M1 receptor. While this dual activity can lead to robust downstream signaling, it also carries a potential risk of over-activating the receptor, which has been associated with adverse effects such as seizures in some M1 modulators.
This guide compares this compound with other notable M1 PAMs, including those with pure PAM activity (e.g., VU0486846) and other ago-PAMs (e.g., BQCA, PF-06764427, MK-7622). The comparison highlights key differences in their pharmacological profiles, in vivo efficacy, and safety liabilities. The data presented herein underscores the importance of considering the degree of intrinsic agonism when selecting an M1 PAM for therapeutic development, with pure PAMs potentially offering a wider therapeutic window.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a Gq-coupled receptor. Upon binding of acetylcholine (ACh) or an agonist, the receptor activates a signaling cascade that plays a crucial role in learning, memory, and other cognitive processes. Positive allosteric modulators bind to a site distinct from the ACh binding site, enhancing the receptor's response to the endogenous ligand.
Caption: M1 muscarinic receptor signaling cascade initiated by acetylcholine and enhanced by a positive allosteric modulator.
Quantitative Data Comparison of M1 PAMs
The following tables summarize the key in vitro and in vivo properties of this compound and selected alternative M1 PAMs.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | hM1 EC₅₀ (nM) | rM1 EC₅₀ (nM) | Intrinsic Agonism (% ACh Max) | Selectivity over M2-M5 | Reference |
| This compound | Ago-PAM | 110 | N/A | High | High | [1] |
| VU0486846 | Pure PAM | 310 | 250 | Weak, partial (29% in high expression system) | High | [2] |
| BQCA | Ago-PAM | ~230 | ~180 | High | High | [3] |
| PF-06764427 | Ago-PAM | Potent | Potent | High | High | [4] |
| MK-7622 | Ago-PAM | Potent | Potent | High | High | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Compound | CNS Penetration (Kp,uu) | Efficacy Model | Minimum Effective Dose (MED) | Adverse Effects Noted | Reference |
| This compound | Good | Alzheimer's Mouse Model (5XFAD) | 10 mg/kg/day (in drinking water) | Not specified in detail | |
| VU0486846 | Good | Novel Object Recognition (Rat) | 3 mg/kg, i.p. | No seizure liability or cholinergic AEs at high doses | [2] |
| BQCA | Low | N/A | N/A | Seizure activity at high doses | [3] |
| PF-06764427 | N/A | N/A | N/A | Seizure activity | [4] |
| MK-7622 | N/A | N/A | N/A | Severe behavioral convulsions | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of M1 PAMs are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation, a direct downstream effect of Gq protein coupling.
Materials:
-
CHO-K1 cells stably expressing the human or rat M1 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Test compounds (M1 PAMs) and acetylcholine (ACh).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed M1-expressing CHO-K1 cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the test compounds (M1 PAMs) and a range of concentrations of ACh in assay buffer.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
For PAM activity: Add the test compound to the wells and incubate for a short period (e.g., 1.5-2.5 minutes). Then, add a sub-maximal concentration of ACh (e.g., EC₂₀) and record the fluorescence signal for 60-90 seconds.
-
For agonist activity: Add the test compound alone and record the fluorescence signal for 60-90 seconds.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ for agonist activity and the potentiation of the ACh response for PAM activity.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
A novel object that differs in shape and texture from the familiar objects.
-
Video recording and tracking software.
-
70% ethanol for cleaning.
Protocol:
-
Habituation:
-
Handle the animals for several days before the experiment to reduce stress.
-
On the day before the test, place each animal individually in the empty open-field arena and allow it to explore freely for 5-10 minutes.
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends exploring each object (sniffing or touching with the nose or forepaws).
-
Return the animal to its home cage.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1-24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
-
Cleaning: Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.
Preclinical Evaluation Workflow for M1 PAMs
The following diagram illustrates a typical workflow for the preclinical evaluation of novel M1 PAMs, from initial screening to in vivo efficacy studies.
Caption: A stepwise workflow for the preclinical development and validation of M1 positive allosteric modulators.
Conclusion
The in vivo validation of this compound demonstrates its potential as a therapeutic agent for cognitive disorders by engaging the M1 muscarinic receptor. However, its ago-PAM nature warrants careful consideration of its therapeutic window. Comparison with alternative M1 PAMs, particularly those with a pure PAM profile like VU0486846, suggests that minimizing intrinsic agonism may be a key strategy to enhance the safety and tolerability of this class of compounds. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and development of novel M1 PAMs with improved therapeutic profiles. Future studies employing direct measures of in vivo target engagement, such as PET imaging, will be crucial for a more definitive comparison and clinical translation of these promising compounds.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to Human Translational Pharmacology of the Novel M1 Positive Allosteric Modulator MK-7622 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Negative control experiments for VU0364572 TFA studies
A Guide to Negative Control Experiments for VU0364572 TFA Studies
For researchers and scientists engaged in drug development, the rigorous validation of experimental findings is paramount. When investigating the effects of a selective M1 muscarinic acetylcholine receptor agonist like this compound, the inclusion of appropriate negative controls is critical to ensure that the observed effects are specifically due to the compound's interaction with its intended target. This guide provides a comparison of essential negative control experiments for studies involving this compound, complete with experimental protocols and data presentation.
Data Presentation: Comparison of Negative Controls
The following table summarizes the key negative control experiments, their purpose, and the expected outcomes when studying this compound.
| Negative Control | Purpose | Typical Assay | Expected Outcome with this compound | Reference Data Summary |
| Vehicle Control | To control for the effects of the solvent in which this compound is dissolved. | In vitro (e.g., cell-based assays) and in vivo studies. | The vehicle should not produce the biological effect being measured. | In long-term potentiation (LTP) studies, vehicle-treated slices show a baseline level of potentiation that is significantly lower than that induced by VU0364572.[1] |
| Untreated/Baseline | To establish a baseline measurement of the biological system before any treatment. | Functional assays (e.g., calcium mobilization, ERK phosphorylation). | Provides a reference point to quantify the magnitude of the effect of this compound. | In calcium mobilization assays, the baseline fluorescence is measured before the addition of any compound to establish a zero point. |
| Parental Cell Line (Non-transfected) | To confirm that the observed effect is dependent on the presence of the M1 receptor. | Cell-based functional assays. | This compound should have no effect in cells that do not express the M1 receptor. | While not explicitly stated for a parental line, studies use cells with inducible M1 expression. In uninduced cells (low M1 expression), the response to VU0364572 is minimal.[1] |
| Inactive Analog | To control for off-target effects of the chemical scaffold. | All relevant functional and binding assays. | An inactive analog should not produce the M1-mediated effects seen with VU0364572. | Studies on chemical modifications of VU0364572 have identified analogs that act as antagonists rather than agonists, demonstrating that specific structural features are required for agonist activity.[2] |
| Orthosteric Antagonist Co-treatment | To confirm that the observed agonist effect is mediated through the M1 receptor. | Functional assays. | A selective M1 antagonist should block the effects of VU0364572. | Studies with other M1 allosteric agonists show that their effects can be blocked by orthosteric antagonists like atropine.[3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of VU0364572 and a typical experimental workflow incorporating negative controls.
Caption: Signaling pathway of VU0364572 at the M1 muscarinic receptor.
Caption: A typical experimental workflow incorporating negative controls.
Experimental Protocols
Vehicle Control in a Calcium Mobilization Assay
Objective: To ensure that the solvent used to dissolve this compound does not independently cause calcium mobilization in M1 receptor-expressing cells.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human M1 muscarinic receptor are plated in 96-well plates and grown to confluence.
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution, which is then serially diluted in assay buffer. A vehicle control solution is prepared by performing the same serial dilutions with DMSO alone.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay: The cell plate is placed in a fluorescence plate reader. Baseline fluorescence is measured for a set period.
-
Treatment: The vehicle control or this compound solutions are added to the wells.
-
Data Acquisition: Fluorescence is measured over time to detect changes in intracellular calcium concentration.
-
Analysis: The fluorescence signal in wells treated with the vehicle control is compared to the signal in untreated wells and wells treated with this compound.
Parental Cell Line Control in a Functional Assay
Objective: To demonstrate that the activity of this compound is dependent on the expression of the M1 receptor.
Methodology:
-
Cell Culture: Both the parental CHO-K1 cell line (not expressing the M1 receptor) and the CHO-K1 cell line stably expressing the M1 receptor are plated in parallel.
-
Compound Preparation and Dye Loading: As described in the vehicle control protocol.
-
Assay and Treatment: Both cell lines are treated with a range of concentrations of this compound.
-
Data Acquisition and Analysis: The response (e.g., calcium mobilization) in the parental cell line is compared to the response in the M1-expressing cell line. A lack of response in the parental line confirms the M1-dependency of this compound's effect. Alternatively, a cell line with inducible M1 expression, such as hM1 TREx CHO cells, can be used. In this case, uninduced or low-induction cells serve as the negative control.[1]
Orthosteric Antagonist Co-treatment
Objective: To confirm that the agonist effects of this compound are mediated through the M1 receptor.
Methodology:
-
Cell Culture and Preparation: M1-expressing cells are prepared as described above.
-
Antagonist Pre-treatment: A subset of wells is pre-incubated with a known M1 receptor antagonist (e.g., pirenzepine) for a sufficient time to allow for receptor binding.
-
Agonist Treatment: this compound is then added to both antagonist-pre-treated and untreated wells.
-
Data Acquisition and Analysis: The response in the presence of the antagonist is compared to the response in its absence. A significant reduction or complete blockade of the this compound-induced signal in the presence of the antagonist confirms that the effect is mediated by the M1 receptor.
By systematically employing these negative controls, researchers can confidently attribute the observed biological effects to the specific M1 agonistic activity of this compound, thereby ensuring the integrity and reproducibility of their findings.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VU0364572 and VU0357017 - A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two pivotal M1 muscarinic acetylcholine receptor (mAChR) allosteric agonists, VU0364572 and VU0357017. Developed as highly selective research tools, these compounds have been instrumental in elucidating the therapeutic potential of M1 receptor activation for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] This document synthesizes key experimental data on their in vitro pharmacology, selectivity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
In Vitro Pharmacological Profile
VU0364572 and VU0357017 are both allosteric agonists of the M1 muscarinic receptor, meaning they bind to a site distinct from the orthosteric acetylcholine binding site to activate the receptor.[1][2] While both compounds are highly selective for the M1 subtype over other mAChRs (M2-M5), they exhibit distinct pharmacological profiles in terms of their efficacy and potency in activating downstream signaling pathways.[1]
A key study by Digby et al. (2012) provides a direct comparison of their effects on G-protein-dependent signaling (calcium mobilization and ERK1/2 phosphorylation) and β-arrestin recruitment in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.[1]
| Parameter | VU0364572 | VU0357017 | Reference Compound (Carbachol) |
| Target | M1 Muscarinic Acetylcholine Receptor (Allosteric Agonist) | M1 Muscarinic Acetylcholine Receptor (Allosteric Agonist) | M1 Muscarinic Acetylcholine Receptor (Orthosteric Agonist) |
| Calcium Mobilization (EC50) | 0.11 µM | 0.477 µM | Not Reported in Direct Comparison |
| Calcium Mobilization (Emax) | 70.8 ± 6.43% of Carbachol max | 41.7 ± 2.37% of Carbachol max | 100% |
| ERK1/2 Phosphorylation (EC50) | ~0.3 µM | ~3 µM | Not Reported in Direct Comparison |
| ERK1/2 Phosphorylation (Emax) | Robust induction | Modest induction | Robust induction |
| β-Arrestin Recruitment | Little to no effect | Little to no effect | Robust induction |
Signaling Pathway and Functional Selectivity
The data reveals that both VU0364572 and VU0357017 are functionally selective, or "biased," agonists. They preferentially activate G-protein-mediated signaling pathways (Gq, leading to calcium mobilization and ERK1/2 phosphorylation) with minimal to no engagement of the β-arrestin pathway.[1] This is a significant finding, as β-arrestin recruitment is often associated with receptor desensitization and the development of tolerance to drug effects. The lack of β-arrestin recruitment by these compounds suggests a potential for sustained therapeutic efficacy.
VU0364572 consistently demonstrates higher potency and efficacy compared to VU0357017 in activating G-protein-coupled signaling cascades.[1] This suggests that while both compounds target the same receptor, subtle differences in their interaction with the allosteric binding site lead to distinct downstream signaling profiles.
Selectivity Profile
Both compounds exhibit remarkable selectivity for the M1 receptor. VU0357017 was profiled against a panel of 168 G-protein-coupled receptors (GPCRs) and showed significant agonist activity only at the M1 receptor.[1] Similarly, VU0364572 was found to be highly selective when tested against 68 GPCRs, ion channels, and transporters.[1] This high degree of selectivity is crucial for research tools and is a desirable characteristic for potential therapeutic agents, as it minimizes off-target effects.
In Vivo Efficacy and Pharmacokinetics
Both VU0364572 and VU0357017 have demonstrated the ability to cross the blood-brain barrier and exert effects in the central nervous system. A key in vivo finding is their efficacy in rodent models of cognitive impairment. Specifically, VU0357017 has been shown to reverse scopolamine-induced deficits in a contextual fear conditioning paradigm, a model of hippocampal-dependent learning and memory.[2] Both agonists have been reported to enhance the acquisition of hippocampal-dependent cognitive function.[1]
Pharmacokinetic data for these compounds are not extensively detailed in the primary comparative literature, but it is noted that they were optimized for good brain exposure following systemic administration.[2]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human M1 mAChR are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with buffer. A baseline fluorescence reading is taken. Test compounds (VU0364572, VU0357017, or a reference agonist like carbachol) at various concentrations are then added to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader (e.g., FLIPR). The peak fluorescence response is used to determine the agonist effect.
-
Data Analysis: The data are normalized to the maximal response of a full agonist (e.g., carbachol) and plotted as a concentration-response curve to determine EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2, a downstream event of M1 receptor activation.
Methodology:
-
Cell Culture and Starvation: CHO-M1 cells are grown to near confluence in appropriate culture plates. Prior to the experiment, cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Stimulation: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting or ELISA: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Alternatively, a sandwich ELISA kit can be used for quantification.
-
Detection and Analysis: The signal from the p-ERK antibody is detected and quantified. The p-ERK signal is then normalized to the total ERK signal to account for any differences in protein loading. The normalized data are used to generate concentration-response curves.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated M1 receptor.
Methodology:
-
Cell Line: A specialized cell line is used, often employing a technology like DiscoverX's PathHunter®, where the M1 receptor is tagged with a ProLink™ fragment and β-arrestin is fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: The engineered cells are plated in white-walled, clear-bottom microplates.
-
Compound Addition: Test compounds are added to the cells and incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: A detection reagent containing the substrate for β-galactosidase is added.
-
Luminescence Measurement: If β-arrestin is recruited to the receptor, the enzyme fragments complement, forming an active enzyme that hydrolyzes the substrate, generating a chemiluminescent signal. The luminescence is read on a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Data are analyzed to determine the agonist effect of the compounds.
Summary and Conclusion
VU0364572 and VU0357017 are both highly selective and centrally penetrant M1 allosteric agonists that have proven invaluable for probing the function of the M1 receptor. While both compounds exhibit a desirable bias away from β-arrestin signaling, VU0364572 emerges as the more potent and efficacious agonist in activating G-protein-mediated second messenger pathways. The choice between these two compounds for a particular study will depend on the specific research question. VU0364572 may be preferable for studies requiring robust M1 activation, while VU0357017 could be useful for exploring the effects of more modest receptor stimulation. Their distinct in vitro profiles, coupled with their demonstrated in vivo activity, make them a powerful duo for advancing our understanding of M1 receptor pharmacology and its therapeutic potential.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel subtype-selective allosteric agonists for the investigation of M(1) receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of VU0364572 TFA for the M1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the M1 muscarinic acetylcholine receptor (M1R) modulator, VU0364572 TFA, with other selective M1 positive allosteric modulators (PAMs). The focus is on the specificity of these compounds, supported by experimental data and detailed protocols to aid in the critical evaluation and selection of appropriate tools for M1R research.
Introduction to M1 Receptor Modulation
The M1 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a prime therapeutic target for cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1R offer a promising therapeutic strategy by enhancing the effect of the endogenous neurotransmitter, acetylcholine (ACh), thereby offering a more nuanced and potentially safer modulation compared to direct agonists. This compound has been identified as a selective allosteric agonist for the M1 receptor.[1][2][3][4] This guide assesses its specificity in comparison to other well-characterized M1 PAMs, namely BQCA and VU0486846.
Comparative Specificity Profile
The following table summarizes the potency and selectivity of this compound, BQCA, and VU0486846 at the five muscarinic receptor subtypes (M1-M5). The data is derived from functional assays, primarily calcium mobilization studies.
| Compound | M1 EC50/pEC50 | M2 Activity | M3 Activity | M4 Activity | M5 Activity | Selectivity Notes |
| This compound | 0.11 µM | Inactive | Inactive | Inactive | Inactive | At high concentrations, it can displace [3H]-NMS binding at all M1-M5 subtypes, suggesting a bitopic binding mode.[5] |
| BQCA | 267 ± 31 nM | Inactive (>100 µM) | Inactive (>100 µM) | Inactive (>100 µM) | Inactive (>100 µM) | >100-fold selectivity for M1 over M2-M5 subtypes.[6][7] |
| VU0486846 | 308 nM (human) | Inactive | Inactive | Inactive | Inactive | Highly selective for the M1 receptor.[8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to assess specificity, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for evaluating M1 PAMs.
Experimental Protocols
A crucial experiment to determine the specificity of an M1 PAM is the calcium mobilization assay . Below is a generalized protocol for this assay.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by a test compound at muscarinic receptor subtypes.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium-sensitive dye.
-
Pluronic F-127.
-
Test compounds (this compound, BQCA, VU0486846) and acetylcholine (ACh).
-
96-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Culture: Culture the CHO cells expressing the specific muscarinic receptor subtype in appropriate medium until they reach about 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-50,000 cells per well and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM dye (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) and a stock solution of ACh in assay buffer.
-
Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 2-5 minutes). c. Place the plate in the FLIPR instrument and measure the baseline fluorescence. d. Add a sub-maximal (EC20) concentration of ACh to the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. For each concentration of the test compound, determine the maximum fluorescence response. c. Plot the response against the log of the test compound concentration to generate a dose-response curve. d. Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response. e. Compare the EC50 values across the different muscarinic receptor subtypes to determine the selectivity profile.
Conclusion
This compound demonstrates high selectivity for the M1 muscarinic receptor, with an EC50 in the low micromolar range and minimal to no activity at other muscarinic subtypes at therapeutic concentrations. Its specificity is comparable to other well-established M1 PAMs like BQCA and VU0486846. The bitopic binding nature of this compound at higher concentrations is a key characteristic that differentiates it from purely allosteric modulators and should be considered in experimental design. The provided data and protocols serve as a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modification of the M(1) agonist VU0364572 reveals molecular switches in pharmacology and a bitopic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of VU0364572 TFA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. VU0364572, as a trifluoroacetic acid (TFA) salt, requires specific disposal procedures due to the corrosive and hazardous nature of TFA. This guide provides essential, step-by-step information for the safe disposal of VU0364572 TFA.
Chemical Safety Data Summary
The following table summarizes the key hazard information for trifluoroacetic acid, the hazardous component of this compound.
| Property | Value | Reference |
| Hazard Class | Corrosive to metals, Acute toxicity (inhalation), Skin corrosion | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | Causes severe skin burns and eye damage, Harmful if inhaled | [1][2] |
| pH | 2 (at 100 g/L aqueous solution) | [2] |
| Incompatible Materials | Strong oxidizing agents, Reducing agents, Strong bases, Metals, Amines | [3][4][5] |
Experimental Protocols: Disposal and Spill Cleanup
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton). Double gloving is recommended.[4]
-
Eye Protection: Safety goggles with side shields or a face shield.[1]
-
Lab Coat: A chemical-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][5] For spills or in areas with inadequate ventilation, a respirator may be necessary.
Waste Disposal Procedure:
-
Segregation: this compound waste must be segregated from other waste streams, especially from incompatible materials such as bases, oxidizing agents, and metals.[3][4]
-
Container: Collect waste in a designated, properly labeled, and closed hazardous waste container.[3] The container should be made of a non-reactive material (e.g., polyethylene) and not metal.[3][5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "Trifluoroacetic Acid Waste".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
-
Disposal Request: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department by submitting a chemical waste collection request.[3] Do not pour this compound waste down the drain.[3][5]
Spill Cleanup Procedure: For minor spills (<500 mL) that do not pose an immediate threat:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[3]
-
Contain: Confine the spill to a small area using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[1][3]
-
Neutralize (if applicable and safe): For spills of TFA, neutralization may be an option for trained personnel. However, for a research compound like this compound, it is generally safer to absorb the material directly.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Contact EH&S: For assistance with cleanup or for larger spills, contact your institution's EH&S department.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling VU0364572 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling VU0364572 TFA. The following procedures are based on the hazardous properties of trifluoroacetic acid (TFA), the counter-ion in this compound, which is a highly corrosive and toxic compound.[1][2][3][4][5][6] Adherence to these guidelines is essential for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The required PPE is detailed in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side Shields & Face Shield | Must be worn at all times to protect against splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Tested according to EN 374 for chemical protection. Check for leaks before use.[5] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | To protect against skin contact. |
| Respiratory Protection | Use in a Chemical Fume Hood | A properly functioning chemical fume hood is essential to avoid inhalation of vapors.[2] |
Hazard Identification and First Aid
This compound should be handled with extreme caution due to the corrosive nature of TFA.[1] The primary hazards and corresponding first aid measures are summarized below.
| Hazard | Description | First Aid Measures |
| Skin Contact | Causes severe skin burns and irritation.[1][3][6] | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Causes serious eye damage, potentially leading to blindness.[1][3] | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Inhalation | Harmful if inhaled; can cause severe respiratory tract irritation and damage.[1][2][6] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Causes severe damage to the digestive tract.[1] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]
-
Keep away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, and metals.[2][4]
-
Store in an acid cabinet.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as detailed above.
-
For small spills, neutralize carefully with a suitable agent like sodium carbonate.
-
Absorb the neutralized spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material into a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[2]
-
Do not dispose of down the drain or into the environment.[2]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
